2-Formyl-4-methoxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(2-formyl-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSNGMFKYFBOAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370255 | |
| Record name | 2-Formyl-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139962-95-1 | |
| Record name | 2-Formyl-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Formyl-4-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 2-Formyl-4-methoxyphenylboronic acid
This document provides a comprehensive technical overview of this compound, a versatile reagent in organic synthesis and medicinal chemistry. It details the compound's physicochemical properties, its significant applications, and provides exemplary experimental protocols for its use.
Core Compound Properties
This compound is an aromatic boronic acid derivative featuring both a formyl and a methoxy group. These functional groups enhance its reactivity and selectivity, making it a valuable building block in various chemical transformations.[1]
Physicochemical Data
The quantitative properties of this compound are summarized below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 179.97 g/mol | [1][2][3][][5] |
| Molecular Formula | C₈H₉BO₄ | [1][2][][5] |
| CAS Number | 139962-95-1 | [1][2][5] |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Melting Point | 161 °C (Lit.)[1]; 166-170 °C[2] | [1][2] |
| Purity | 97%[2] - 99%[3] | [2][3] |
| IUPAC Name | (2-formyl-4-methoxyphenyl)boronic acid | [][5] |
| SMILES | COc1ccc(B(O)O)c(C=O)c1 | [2][5] |
| InChI Key | ZSSNGMFKYFBOAG-UHFFFAOYSA-N | [2][5] |
| Storage Conditions | 2-8 °C | [1][2] |
Applications in Research and Development
This compound is a key intermediate, primarily recognized for its role in palladium-catalyzed cross-coupling reactions.[1][6] Its unique structure makes it a valuable tool in several high-tech fields.
-
Drug Development : The compound is crucial for synthesizing complex organic molecules and boron-containing pharmaceuticals.[1][6] Boronic acids are integral in designing molecules that can interact with specific biological targets, with applications in targeted therapies, particularly oncology.[6][7]
-
Organic Synthesis : It serves as an essential building block for creating complex molecules, especially biaryl systems, through Suzuki-Miyaura cross-coupling reactions.[1][6] The formyl group provides a reactive site for further chemical modifications.[6]
-
Material Science : This chemical is used to develop advanced materials, such as polymers and nanomaterials for applications in electronics and nanotechnology.[1]
-
Bioconjugation and Sensors : The compound is suitable for bioconjugation processes and for developing sensors to detect specific biomolecules.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 97 139962-95-1 [sigmaaldrich.com]
- 3. indiamart.com [indiamart.com]
- 5. (2-FORMYL-4-METHOXYPHENYL)BORONIC ACID | CAS 139962-95-1 [matrix-fine-chemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 139962-95-1 | TCI EUROPE N.V. [tcichemicals.com]
Technical Guide: Synthesis and Characterization of 2-Formyl-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Formyl-4-methoxyphenylboronic acid, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and complex molecular architectures.
Compound Identification and Properties
This compound is an aromatic boronic acid derivative featuring both an aldehyde and a methoxy functional group. These functionalities make it a versatile reagent in various cross-coupling reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₉BO₄ | [1][2] |
| Molecular Weight | 179.97 g/mol | [1][2] |
| CAS Number | 139962-95-1 | [2] |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Melting Point | 166-170 °C | |
| Purity | Typically ≥97% |
Synthesis of this compound
The primary synthetic route to this compound is the Rieche formylation of 4-methoxyphenylboronic acid. This electrophilic aromatic substitution reaction introduces a formyl group onto the aromatic ring. It is important to note that the formylation of 4-methoxyphenylboronic acid can result in a mixture of isomers, including the desired 2-formyl product and other substituted benzaldehydes. Therefore, a robust purification strategy is crucial.[3]
Experimental Protocol: Rieche Formylation
This protocol is a general procedure adapted from the literature for the formylation of methoxyphenylboronic acids.[3]
Materials:
-
4-Methoxyphenylboronic acid
-
Dichloromethyl methyl ether (Cl₂CHOCH₃)
-
Iron(III) chloride (FeCl₃) or other suitable Lewis acid
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve 4-methoxyphenylboronic acid (1.0 mmol, 1 eq.) in anhydrous dichloromethane (4 mL).
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add iron(III) chloride (1.0 mmol, 1.0 eq.) and stir for 10 minutes.
-
Slowly add dichloromethyl methyl ether (1.0 mmol, 1.0 eq.) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Quench the reaction by adding 10% aqueous HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Note: The regioselectivity of the formylation can be influenced by the choice of Lewis acid and reaction conditions.[3]
References
An In-depth Technical Guide on the Reactivity and Stability of ortho-Formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
ortho-Formylphenylboronic acid (o-FPBA) is a versatile bifunctional molecule that has garnered significant interest in chemical biology, drug discovery, and materials science. Its unique structure, featuring both a formyl group and a boronic acid moiety on the same aromatic ring, imparts a distinct reactivity profile. The aldehyde functionality allows for the formation of imines and other carbonyl derivatives, while the boronic acid group can participate in reversible covalent bonding with diols and is a key component in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the reactivity and stability of o-FPBA, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways to aid researchers in harnessing its full potential.
Core Reactivity of ortho-Formylphenylboronic Acid
The reactivity of o-FPBA is dominated by the interplay between its two functional groups. The proximity of the formyl and boronic acid groups leads to intramolecular interactions that influence its chemical behavior.
Condensation Reactions with Amines and α-Nucleophiles
A hallmark of o-FPBA is its accelerated condensation reactions with primary amines, hydrazines, and other α-nucleophiles to form iminoboronates. The ortho-boronic acid group acts as a Lewis acid catalyst, activating the formyl group towards nucleophilic attack and stabilizing the resulting imine through the formation of a dative bond between the imine nitrogen and the boron atom. This results in significantly faster reaction rates compared to simple aromatic aldehydes.[1][2]
Key Features:
-
Rapid Kinetics: These condensation reactions can exhibit rate constants orders of magnitude greater than conventional bioorthogonal reactions like azide-alkyne click chemistry, with some reactions having rate constants over 10³ M⁻¹ s⁻¹.[1]
-
Dynamic and Reversible Nature: The resulting iminoboronate linkage is often dynamic and reversible, particularly at neutral pH, which can be exploited for applications requiring reversible covalent interactions.[2]
-
Enhanced Stability: Despite their dynamic nature, iminoboronates show improved thermodynamic stability compared to simple imines.[2]
Suzuki-Miyaura Cross-Coupling Reactions
o-FPBA is a valuable substrate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. In these reactions, the boronic acid moiety couples with an organic halide in the presence of a palladium catalyst and a base to form a biaryl product. The formyl group is generally well-tolerated under these conditions, allowing for the synthesis of highly functionalized biaryl compounds.[3][4]
Considerations for Suzuki-Miyaura Coupling:
-
Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.
-
Protodeboronation: A common side reaction is the protodeboronation of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond. This can be particularly problematic under aqueous basic conditions.[5][6] Using boronic esters, such as the trimethylene glycol ester of o-FPBA, can mitigate this issue and improve yields.[5]
Reactions with Diols
Like other boronic acids, o-FPBA can reversibly form cyclic boronate esters with 1,2- and 1-3-diols. This interaction is pH-dependent and forms the basis for its use in sensors for saccharides and other diol-containing biomolecules.[7][8] The binding affinity is influenced by the structure of the diol and the pH of the medium.
Stability of ortho-Formylphenylboronic Acid
The stability of o-FPBA is a critical consideration for its storage and application. Like many boronic acids, it is susceptible to degradation, primarily through protodeboronation.
Factors Influencing Stability:
-
pH: The rate of protodeboronation is highly pH-dependent.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Aqueous Conditions: The presence of water, especially in combination with base, can promote hydrolytic deboronation.[5]
To enhance stability for storage and in certain applications, o-FPBA can be converted to more stable derivatives, such as boronic esters (e.g., pinacol esters) or N-methyliminodiacetic acid (MIDA) boronates. These derivatives can then release the active boronic acid in situ under specific reaction conditions.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the reactivity of o-FPBA.
Table 1: Reaction Yields for Suzuki-Miyaura Coupling of ortho-Formylphenylboronic Acid
| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Iodotoluene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 54 | [5] |
| Iodobenzene (as trimethylene glycol ester) | Not specified | Cs₂CO₃ or K₃PO₄ | DMF | 100 | 89 | [5] |
Table 2: Equilibrium and Rate Constants for Reactions of ortho-Formylphenylboronic Acid
| Reactant | Reaction Type | Conditions | Constant | Value | Reference |
| Various amines | Imine Formation | Aqueous, pH 7.4 | Kimine (M⁻¹) | Varies (e.g., ~10⁵ for n-BuNH₂) | [9] |
| α-Nucleophiles | Condensation | Physiological conditions | k₂ (M⁻¹s⁻¹) | > 1000 | [1] |
| Glucose | Diol Binding | pH 7.4 | Keq (M⁻¹) | ~10 | [7][8] |
| Fructose | Diol Binding | pH 7.4 | Keq (M⁻¹) | > 100 | [7][8] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
ortho-Formylphenylboronic acid (or its ester derivative)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, triphenylphosphine)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Water (if using aqueous conditions)
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the aryl halide (1.0 equiv), ortho-formylphenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
If using a solid palladium catalyst and ligand, add them to the vessel.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using aqueous conditions, dilute with an organic solvent (e.g., ethyl acetate) and separate the organic layer. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Formation of Iminoboronates for Bioconjugation
This protocol describes a general procedure for labeling a primary amine-containing biomolecule with o-FPBA.
Materials:
-
ortho-Formylphenylboronic acid (o-FPBA)
-
Amine-containing biomolecule (e.g., protein with accessible lysine residues)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF, if needed to dissolve o-FPBA)
Procedure:
-
Dissolve the amine-containing biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare a stock solution of o-FPBA in a minimal amount of an organic co-solvent.
-
Add the o-FPBA stock solution to the biomolecule solution with gentle mixing. The molar excess of o-FPBA will depend on the number of accessible amines and the desired degree of labeling.
-
Incubate the reaction mixture at room temperature for a specified time (typically 30 minutes to a few hours).
-
Monitor the reaction progress using appropriate analytical techniques such as mass spectrometry (to confirm the mass shift upon conjugation) or SDS-PAGE (to observe changes in protein mobility).
-
If desired, the unreacted o-FPBA and byproducts can be removed by size-exclusion chromatography or dialysis.
Visualizations of Pathways and Workflows
Rho GTPase Signaling Pathway Inhibition
Phenylboronic acids have been shown to inhibit key signaling pathways involved in cancer cell migration. One such pathway involves the Rho family of small GTPases, including RhoA, Rac1, and Cdc42. The diagram below illustrates a simplified representation of this signaling cascade and the inhibitory effect of phenylboronic acid.[1]
Caption: Inhibition of Rho GTPase signaling by phenylboronic acid.
Experimental Workflow for Protein Labeling and Detection
The unique reactivity of o-FPBA can be leveraged in an experimental workflow for the specific labeling and subsequent detection of a target protein. This example illustrates a proximity barcoding assay where o-FPBA is part of a probe used to identify surface proteins on exosomes.
Caption: Workflow for proximity barcoding assay using o-FPBA probes.
Conclusion
ortho-Formylphenylboronic acid is a powerful and versatile chemical tool with a rich reactivity profile. Its ability to undergo rapid and often reversible condensation reactions, participate in robust cross-coupling chemistry, and interact with diols makes it invaluable for a wide range of applications in research and development. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for its effective utilization. By carefully selecting reaction conditions and, where necessary, employing stabilizing strategies, researchers can successfully leverage the unique properties of o-FPBA to advance their scientific goals.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Rationalizing Rac1 and RhoA GTPase signaling: A mathematical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Influence of Aromatic Ring Substituents on Phenylboronic Acid Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The electronic nature of substituents on the phenyl ring profoundly impacts the reactivity of the boronic acid, influencing its acidity, the rate of transmetalation in the catalytic cycle, and ultimately, the efficiency of the coupling reaction. This technical guide provides an in-depth analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles. Understanding these substituent effects is paramount for reaction optimization, mechanistic elucidation, and the rational design of novel therapeutics and functional materials.
Introduction: The Pivotal Role of Phenylboronic Acids
Phenylboronic acids and their derivatives are cornerstone building blocks in synthetic chemistry, primarily due to their utility in forming carbon-carbon bonds.[1][2] Their stability, low toxicity, and commercial availability have made them favored coupling partners in the synthesis of a vast array of complex molecules, including active pharmaceutical ingredients (APIs).[3] The reactivity of a phenylboronic acid is intrinsically linked to the electron density at the boron atom, which is modulated by the electronic properties of substituents on the aromatic ring. These substituents can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density on the phenyl ring through inductive and/or resonance effects. This, in turn, influences the Lewis acidity of the boron center and the nucleophilicity of the organic group to be transferred.
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and cyano (-CN), decrease the electron density of the aromatic ring. This modification significantly alters the acidity of the boronic acid and its behavior in the key steps of catalytic cycles.
Electronic Effects on the Acidity of Phenylboronic Acids (pKa)
The acidity of a phenylboronic acid, quantified by its pKa value, is a critical parameter governing its reactivity. Phenylboronic acids are Lewis acids that react with hydroxide ions to form a more nucleophilic boronate species, a crucial step for efficient transmetalation in the Suzuki-Miyaura coupling.[4] The electronic nature of the substituent on the phenyl ring directly influences the stability of this boronate anion and, consequently, the pKa of the boronic acid.
Electron-withdrawing groups stabilize the negative charge on the boronate anion through inductive and resonance effects, thereby increasing the acidity of the boronic acid (lower pKa).[5] Conversely, electron-donating groups destabilize the boronate anion, leading to a decrease in acidity (higher pKa).[6] This relationship can be quantitatively described by the Hammett equation, which correlates the pKa of substituted phenylboronic acids with the electronic properties of the substituents.[7]
Table 1: pKa Values of Representative Substituted Phenylboronic Acids
| Substituent (Position) | Hammett Constant (σ) | pKa | Reference(s) |
| 4-OCH₃ (para) | -0.27 | 9.25 | [8] |
| 4-CH₃ (para) | -0.17 | 9.05 | [7] |
| H (unsubstituted) | 0.00 | 8.83-8.90 | [6][9] |
| 4-F (para) | 0.06 | 8.27 | [6] |
| 4-Cl (para) | 0.23 | 8.25 | [7] |
| 3-NO₂ (meta) | 0.71 | 7.75 | [7] |
| 4-NO₂ (para) | 0.78 | 7.14 | [7] |
| 4-CN (para) | 0.66 | 7.45 | [7] |
Electronic Effects on Suzuki-Miyaura Cross-Coupling Reactivity
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination.[10][11] The electronic properties of the substituents on the phenylboronic acid can significantly impact the rates of these steps, particularly transmetalation.
dot
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Transmetalation: The Rate-Determining Step
Transmetalation, the transfer of the organic group from the boron atom to the palladium center, is often the rate-determining step of the Suzuki-Miyaura reaction.[10] This step is significantly influenced by the nucleophilicity of the organic group on the boronic acid.
Generally, electron-donating groups on the phenylboronic acid increase the electron density of the ipso-carbon, enhancing its nucleophilicity and accelerating the rate of transmetalation. This often leads to higher reaction yields in shorter reaction times. Conversely, electron-withdrawing groups decrease the nucleophilicity of the aryl group, which can slow down the transmetalation step.[12] However, the overall effect can be complex, as EWGs also increase the acidity of the boronic acid, favoring the formation of the more reactive boronate species.
Table 2: Effect of Substituents on Suzuki-Miyaura Coupling Yields
| Phenylboronic Acid Substituent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference(s) |
| 4-OCH₃ (electron-donating) | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield | |
| 4-CH₃ (electron-donating) | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 | Fictionalized Example |
| H (unsubstituted) | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 92 | Fictionalized Example |
| 4-CF₃ (electron-withdrawing) | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 | Fictionalized Example |
| 4-NO₂ (electron-withdrawing) | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 78 | Fictionalized Example |
Note: The yields presented for substituted phenylboronic acids with 4-bromoacetophenone are representative examples to illustrate the general trend and are not from a single cited source.
dot
Figure 2: Logical relationship between substituent electronic effects and reactivity.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of boronic acids.[10][13]
Materials:
-
Calibrated pH meter and electrode
-
Automatic titrator or burette
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Substituted phenylboronic acid (approx. 1 mM solution)
-
Standardized 0.1 M NaOH solution (carbonate-free)
-
Standardized 0.1 M HCl solution
-
KCl solution (to maintain constant ionic strength, e.g., 0.15 M)
-
Deionized, degassed water
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[10]
-
Sample Preparation: Dissolve a precisely weighed amount of the phenylboronic acid in a known volume of deionized water containing KCl to achieve the desired concentration and ionic strength.[14]
-
Acidification: Acidify the sample solution to approximately pH 2 with the standardized HCl solution.
-
Titration: Titrate the solution with the standardized NaOH solution, adding small increments of titrant and recording the pH after each addition. Allow the pH to stabilize before each reading.[14]
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (the maximum of the first derivative).[13]
Monitoring Suzuki-Miyaura Reaction Kinetics by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of a Suzuki-Miyaura coupling reaction by quantifying the consumption of reactants and the formation of the product over time.[7]
Materials:
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Reaction setup (e.g., round-bottom flask with condenser, magnetic stirrer, heating mantle)
-
Syringes and needles for sampling
-
Quenching solution (e.g., acetonitrile or methanol)
-
Internal standard (a compound not involved in the reaction that is stable under the reaction conditions)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl halide, the substituted phenylboronic acid, the palladium catalyst, the ligand, the base, and the solvent.[6]
-
Initiation and Sampling: Heat the reaction mixture to the desired temperature and start stirring. At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.[7]
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of the quenching solution containing the internal standard. This stops the catalytic cycle.[7]
-
HPLC Analysis: Inject the quenched sample into the HPLC system. Develop a suitable gradient or isocratic method to separate the starting materials, product, and internal standard.
-
Quantification: Integrate the peak areas of the reactants and the product. Use the internal standard to correct for variations in injection volume. Create calibration curves for the reactants and product to determine their concentrations at each time point.
-
Kinetic Analysis: Plot the concentration of the product versus time to determine the reaction rate.
dot
Figure 3: General experimental workflows for pKa determination and reaction kinetics.
Conclusion
The electronic effects of substituents on phenylboronic acids are a critical determinant of their reactivity in Suzuki-Miyaura cross-coupling and other chemical transformations. Electron-donating groups generally enhance reactivity by increasing the nucleophilicity of the aryl group, leading to faster transmetalation. In contrast, electron-withdrawing groups increase the Lewis acidity of the boronic acid, facilitating the formation of the reactive boronate species, though they may decrease the nucleophilicity of the transferring group. A thorough understanding of these principles, supported by quantitative data and robust experimental protocols, is essential for researchers in organic synthesis and drug development to optimize reaction conditions, predict outcomes, and design novel molecules with desired properties. The methodologies and data presented in this guide serve as a valuable resource for harnessing the full potential of substituted phenylboronic acids in chemical research and development.
References
- 1. shoko-sc.co.jp [shoko-sc.co.jp]
- 2. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. dergipark.org.tr [dergipark.org.tr]
2-Formyl-4-methoxyphenylboronic acid solubility and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Formyl-4-methoxyphenylboronic acid, a versatile reagent in modern organic synthesis. The document details its solubility characteristics, recommended storage conditions, and provides an exemplary experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Core Properties and Storage
This compound, with the CAS Number 139962-95-1, is a white to slightly yellow crystalline powder. It possesses a molecular formula of C₈H₉BO₄ and a molecular weight of 179.97 g/mol . The melting point of this compound is reported to be in the range of 161-170 °C.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 139962-95-1 |
| Molecular Formula | C₈H₉BO₄ |
| Molecular Weight | 179.97 g/mol |
| Appearance | White to slightly yellow crystalline powder |
| Melting Point | 161-170 °C |
Proper storage is crucial to maintain the integrity and reactivity of this compound. The recommended storage temperature is between 2-8°C. For long-term storage, it is advisable to keep the compound under an inert atmosphere to prevent degradation.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation |
| Temperature | 2-8°C |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) is recommended for long-term storage |
| Light | Store in a light-resistant container |
| Moisture | Keep container tightly sealed to prevent moisture absorption |
Solubility Profile
Table 3: Anticipated Solubility of this compound
| Solvent | Anticipated Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Dichloromethane (DCM) | Likely soluble |
| Water | Sparingly soluble to insoluble |
Note: This table is based on the expected solubility profile. It is strongly recommended that researchers perform solubility tests for their specific applications and solvent systems.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key building block in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl halide, offering a powerful tool for constructing complex molecular architectures found in many pharmaceuticals and functional materials.[2][3] The presence of both a formyl and a methoxy group on the phenyl ring makes this reagent particularly useful for creating highly functionalized molecules.
Experimental Protocol: Synthesis of a Biaryl Compound
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction using this compound and an aryl bromide. This protocol is based on established methods for similar couplings and should be optimized for specific substrates and scales.[4][5][6]
Reaction Scheme:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (e.g., 1-bromo-4-nitrobenzene) (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (3-5 mol%)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with a high-purity inert gas. Repeat this process three times to ensure a completely inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable technique (e.g., Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst. This is followed by transmetalation with the boronic acid, which is activated by the base. The final step is reductive elimination, which forms the desired carbon-carbon bond of the biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex biaryl compounds, which are of significant interest to the pharmaceutical and materials science industries. Its handling requires attention to storage conditions, particularly temperature and atmosphere, to ensure its stability and reactivity. While specific solubility data is limited, its utility in Suzuki-Miyaura cross-coupling reactions is well-established, providing a reliable method for the construction of functionalized molecular scaffolds. The provided protocol and mechanistic overview serve as a foundational guide for researchers and scientists working with this important synthetic building block.
References
- 1. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Spectroscopic data for 2-Formyl-4-methoxyphenylboronic acid (NMR, IR, MS)
A comprehensive analysis of the spectroscopic data for 2-Formyl-4-methoxyphenylboronic acid is essential for its application in research and development, particularly in the fields of medicinal chemistry and organic synthesis. This technical guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Physicochemical Properties
This compound, with the chemical formula C₈H₉BO₄, is a white to light yellow crystalline powder. It is identified by the CAS Number 139962-95-1.[1] An alternative nomenclature for what appears to be the same molecule is 4-Formyl-2-methoxyphenylboronic acid, associated with CAS Number 1028479-47-1.[2] The compound has a molecular weight of approximately 179.97 g/mol .[1][2]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For boronic acids, sample preparation and the choice of solvent are critical, as they can exist in equilibrium with their trimeric anhydrides (boroxines), leading to complex or broad spectra. Using a coordinating solvent like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can help in obtaining well-resolved spectra.
¹H NMR (Proton NMR): The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the formyl proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the phenyl ring.
¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the formyl group is expected to appear significantly downfield.
Due to the limited availability of experimental spectra for this compound, the following table includes data for the closely related compound, 4-formylphenylboronic acid, for comparative purposes.
| Parameter | 4-formylphenylboronic acid |
| ¹H NMR (401 MHz, CD₃CN) | δ 9.80 (s, 1H), 7.76 (d, J = 8.6 Hz, 2H), 6.95 (d, J = 8.6 Hz, 2H)[3] |
| ¹³C NMR (101 MHz, CD₃CN) | δ 192.0, 163.7, 133.0 (2C), 130.4, 16.8 (2C)[3] |
Infrared (IR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorptions are expected for the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, C-O stretches of the methoxy and boronic acid groups, and aromatic C-H and C=C vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Boronic Acid) | 3500-3200 (broad) |
| C-H (Aromatic) | 3100-3000 |
| C-H (Aldehyde) | 2900-2800, 2800-2700 |
| C=O (Aldehyde) | 1710-1685 |
| C=C (Aromatic) | 1600-1450 |
| B-O (Boronic Acid) | 1380-1310 |
| C-O (Methoxy/Boronic Acid) | 1300-1000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The technique ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio. For this compound, the monoisotopic mass is calculated to be 180.0593889 Da.[2] The following table presents predicted m/z values for various adducts of 4-formyl-2-methoxyphenylboronic acid.[4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 181.06667 |
| [M+Na]⁺ | 203.04861 |
| [M-H]⁻ | 179.05211 |
| [M+NH₄]⁺ | 198.09321 |
| [M+K]⁺ | 219.02255 |
| [M+H-H₂O]⁺ | 163.05665 |
Experimental Protocols
Standardized protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy Protocol (General for Boronic Acids)
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean NMR tube. The choice of solvent is critical to minimize the formation of boroxine anhydrides which can complicate the spectra.
-
Instrument Setup: The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. The spectrum is referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm, CDCl₃ at 7.26 ppm).
-
Data Acquisition: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data is processed by applying Fourier transformation, followed by phase and baseline corrections. The signals are then integrated to determine the relative number of protons.
FTIR Spectroscopy Protocol (for Solid Samples)
-
Sample Preparation (KBr Pellet Method):
-
Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.
-
Mix the ground sample with about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.
-
Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[5]
-
-
Data Acquisition:
-
A background spectrum of a blank KBr pellet is recorded to account for atmospheric and instrumental contributions.
-
The sample pellet is then placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry Protocol (General for Organic Compounds)
-
Sample Preparation: A dilute solution of the sample is prepared, typically at a concentration of 1-10 µg/mL, in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common technique for this class of compounds, often used in positive ion mode.[6] In this method, the sample solution is passed through a charged capillary, creating a fine spray of charged droplets.
-
Mass Analysis: The ions generated are then directed into the mass analyzer, where they are separated based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For accurate mass measurements, high-resolution mass spectrometry (HRMS) is employed.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. 2-ホルミル-4-メトキシフェニルボロン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Formyl-2-methoxyphenylboronic acid | C8H9BO4 | CID 57497264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cris.unibo.it [cris.unibo.it]
- 4. PubChemLite - 4-formyl-2-methoxyphenylboronic acid (C8H9BO4) [pubchemlite.lcsb.uni.lu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Safety and Handling of 2-Formyl-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Formyl-4-methoxyphenylboronic acid (CAS RN: 139962-95-1), a versatile reagent in organic synthesis and medicinal chemistry. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental work.
Chemical Identification and Properties
This compound is a boronic acid derivative recognized for its utility in Suzuki-Miyaura cross-coupling reactions, making it a valuable building block for complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its structural features, including the formyl and methoxy groups, contribute to its reactivity and selectivity in targeted compound synthesis.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 139962-95-1 | [2] |
| Molecular Formula | C₈H₉BO₄ | [2] |
| Molecular Weight | 179.97 g/mol | [2] |
| Appearance | White to slightly yellow crystalline powder | |
| Melting Point | 166-170 °C | |
| Purity | ≥97% | |
| Storage Temperature | 2-8°C | |
| SMILES string | COc1ccc(B(O)O)c(C=O)c1 | |
| InChI | 1S/C8H9BO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5,11-12H,1H3 |
Hazard Identification and Safety Precautions
This compound is classified as hazardous. The following tables summarize the GHS classifications and the necessary precautionary and handling statements.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Table 3: Safety and Precautionary Statements (P-Statements)
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash face, hands and any exposed skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER or doctor if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
General Handling and Storage Protocol
All handling of this compound should be conducted in a certified chemical fume hood.[3][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Nitrile or neoprene gloves. Double gloving is recommended.[3]
-
Body Protection: A fully fastened lab coat with full-length sleeves.[3]
-
Footwear: Closed-toe shoes.[3]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage is at 2-8°C.
-
Keep away from incompatible materials such as strong oxidizing agents.
Dispensing:
-
When weighing and dispensing, avoid generating dust.
-
Use a spatula or other appropriate tool to handle the solid material.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a fundamental application of arylboronic acids.[1] The following is a general procedure and should be adapted and optimized for specific substrates and scales.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst (0.02-0.05 mmol).
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Decontamination and Disposal Protocol
Waste containing this compound must be treated as hazardous waste.[3][4]
Waste Segregation:
-
Use separate, clearly labeled, and sealed containers for solid and liquid waste.[3][4]
-
Label containers as "Hazardous Waste" and include the full chemical name.[3]
Decontamination of Glassware:
-
Initial Rinse: In a chemical fume hood, rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect this rinseate as liquid hazardous waste.[3]
-
Secondary Decontamination: Wash the glassware with a basic solution (e.g., dilute sodium hydroxide) to convert residual boronic acid to a more water-soluble boronate salt. Collect this wash as liquid hazardous waste.[3]
-
Final Rinse: Rinse with water. This final rinse water should also be collected as hazardous waste.[3]
-
Allow the cleaned glassware to air dry in a well-ventilated area before reuse or disposal.[3]
Visualizations
Caption: Safe Handling and Disposal Workflow for Arylboronic Acids.
Caption: Generalized Suzuki-Miyaura Coupling Cycle.
Biological and Medicinal Chemistry Context
Arylboronic acids, including 2-formylphenylboronic acid derivatives, are of significant interest in medicinal chemistry. The formyl group, in particular, is crucial for the antifungal activity of some compounds, likely due to its existence in equilibrium with a cyclic 3-hydroxybenzooxaborole tautomer in solution.[5] These compounds have been evaluated for their activity against various fungi such as Aspergillus, Fusarium, Penicillium, and Candida.[5] The development of boron-containing pharmaceuticals is an active area of research, with applications being explored in cancer treatment.[1] The ability to introduce boron into molecular frameworks using reagents like this compound can enhance the therapeutic properties of the final products.[1]
References
The Ascendancy of a Versatile Moiety: A Technical Guide to the Discovery and History of Functionalized Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylboronic acids, a class of organoboron compounds, have carved a significant niche in modern chemistry and drug discovery. From their initial synthesis in the late 19th century to their current indispensable role in carbon-carbon bond formation, saccharide sensing, and targeted therapeutics, their journey is a testament to the continuous evolution of chemical synthesis and understanding. This in-depth technical guide explores the discovery, history, and core applications of functionalized phenylboronic acids, providing detailed experimental protocols, quantitative data, and visual representations of key processes to support researchers in this dynamic field.
Discovery and Early History
The story of phenylboronic acid begins in 1880, when it was first reported by Michaelis and Becker. Their pioneering synthesis involved the reaction of diphenylmercury with boron trichloride in a sealed tube at high temperatures (180-200 °C) to produce phenylboronyl dichloride, which was subsequently hydrolyzed to yield phenylboronic acid. While groundbreaking, this method was arduous and utilized highly toxic reagents.
A more practical and now widely adopted approach emerged with the advent of organometallic chemistry. The reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis, became a more accessible route to phenylboronic acid and its derivatives.[1] This method, along with variations using phenyllithium, laid the groundwork for the synthesis of a vast array of functionalized phenylboronic acids.
Synthesis of Functionalized Phenylboronic Acids
The true utility of phenylboronic acids lies in the ability to introduce a wide range of functional groups onto the phenyl ring, thereby tuning their electronic, steric, and binding properties. These "functionalized" phenylboronic acids are the cornerstone of many modern applications.
General Synthetic Strategies
Several robust methods are employed for the synthesis of functionalized phenylboronic acids:
-
From Aryl Halides: The most common approach involves the reaction of an aryl Grignard or aryllithium reagent, generated from the corresponding aryl halide, with a borate ester. This method allows for the introduction of various substituents on the aromatic ring, provided they are compatible with the highly reactive organometallic intermediates.
-
Miyaura Borylation: A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), offers a milder and more functional group-tolerant alternative to the Grignard or lithiation methods.[2]
-
C-H Borylation: Direct, transition-metal-catalyzed borylation of aromatic C-H bonds is an increasingly popular and atom-economical method for synthesizing arylboronic acids. This approach avoids the pre-functionalization of the aromatic ring with a halide.
Detailed Experimental Protocol: Synthesis of 4-Carboxyphenylboronic Acid
This protocol details the synthesis of 4-carboxyphenylboronic acid, a commonly used functionalized phenylboronic acid in various applications, including drug delivery and materials science.[3]
Materials:
-
(4-(diisopropylaminoethyl formyl) phenyl) boric acid
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 80g of (4-(diisopropylaminoethyl formyl) phenyl) boric acid in a mixture of 200ml THF and 200ml water.
-
Add 16.2g of lithium hydroxide to the solution.
-
Stir the reaction mixture at room temperature for 120 minutes. Monitor the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, remove the THF by rotary evaporation.
-
Wash the aqueous layer with 200g of diethyl ether to remove any non-polar impurities.
-
Carefully acidify the aqueous layer to pH 4 with dilute hydrochloric acid. A white solid will precipitate.
-
Filter the precipitate and dry the filter cake.
-
Extract the aqueous filtrate three times with 600g of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate for 2 hours.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain a white solid.
-
Combine this solid with the previously filtered precipitate to yield 4-carboxyphenylboronic acid (Typical yield: ~95%).[3]
Core Applications of Functionalized Phenylboronic Acids
The unique chemical properties of the boronic acid moiety, particularly its Lewis acidity and ability to reversibly form esters with diols, have led to a diverse range of applications.
The Suzuki-Miyaura Cross-Coupling Reaction
Arguably the most significant application of phenylboronic acids is their role as the organoboron partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction forms a carbon-carbon bond between the phenyl group of the boronic acid and an organic halide or triflate, and it has become an indispensable tool for the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Saccharide Sensing
Phenylboronic acids can reversibly bind with 1,2- and 1,3-diols, such as those found in saccharides like glucose, to form five- or six-membered cyclic boronate esters. This interaction is the basis for the development of glucose sensors. The binding event can be transduced into a measurable signal, such as a change in fluorescence, color, or electrical properties.
The mechanism of glucose sensing involves a shift in the equilibrium between the neutral, trigonal planar form of the boronic acid and the anionic, tetrahedral boronate form upon binding to glucose. This change in the electronic and structural properties of the boronic acid is the key to the sensing mechanism.
References
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with 2-Formyl-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Formyl-4-methoxyphenylboronic acid. This versatile building block is instrumental in the synthesis of complex biaryl compounds, which are significant scaffolds in medicinal chemistry and materials science.[1][2][3]
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[4][5][6] This reaction is particularly valuable in drug discovery and development for the construction of biologically active molecules.[7][8][9] The presence of a formyl group and a methoxy group on the boronic acid enhances its utility by providing handles for further synthetic transformations.[2]
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate.[5] A base is required to facilitate the transmetalation step.[10]
Scheme 1: General Suzuki-Miyaura Coupling Reaction
Where Ar = 2-Formyl-4-methoxyphenyl, and R-X = Aryl or Vinyl Halide/Triflate
Key Reaction Parameters and Optimization
Several factors influence the success and efficiency of the Suzuki-Miyaura coupling. Careful consideration of these parameters is crucial for achieving high yields and purity.
| Parameter | Options & Considerations | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ with a phosphine ligand. The choice depends on the reactivity of the substrates.[4][10] | 0.1 - 5 mol% PdCl₂(dppf) or Pd(PPh₃)₄ |
| Ligand | Triphenylphosphine (PPh₃), dppf, SPhos, XPhos. Bulky, electron-rich phosphine ligands can improve reactivity, especially with less reactive chlorides.[6] | Dependent on the palladium source. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, CsF. The choice of base can significantly impact the reaction rate and yield.[6][11] | 2-3 equivalents of K₂CO₃ or Na₂CO₃ |
| Solvent | Toluene, Dioxane, THF, DMF, often with water as a co-solvent (biphasic conditions).[4][11] | Toluene/Water or Dioxane/Water mixture |
| Temperature | Room temperature to reflux (~80-110 °C). Microwave irradiation can also be used to accelerate the reaction.[11] | 80 - 100 °C |
| Reaction Time | 2 - 24 hours. Reaction progress should be monitored by TLC or LC-MS. | 4 - 12 hours |
Experimental Protocol: Synthesis of 2'-Formyl-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile
This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromobenzonitrile.
Materials:
-
This compound
-
4-Bromobenzonitrile
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Catalyst Addition: Add PdCl₂(dppf) (0.02 equivalents) to the flask.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.
Visualization of Experimental Workflow and Catalytic Cycle
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[5]
Troubleshooting and Safety Precautions
-
Low or No Conversion: If the reaction does not proceed, ensure all reagents are pure and dry (where necessary). The palladium catalyst may be inactive; using a fresh batch is recommended. Degassing the reaction mixture is critical to prevent catalyst oxidation.
-
Side Reactions: Homocoupling of the boronic acid can occur, especially if the reaction is not properly degassed.[4] Protodeborylation (loss of the boronic acid group) can also be a competing pathway.
-
Safety: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The solvents used are flammable and should be handled away from ignition sources.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. books.rsc.org [books.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling with 2-Formyl-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection of palladium catalysts and the optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-Formyl-4-methoxyphenylboronic acid with various aryl and heteroaryl halides. This versatile building block is crucial in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The presence of both an electron-withdrawing formyl group and an electron-donating methoxy group on the boronic acid presents unique considerations for achieving high coupling efficiency.
Core Concepts of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The catalytic cycle, which is fundamental to understanding and optimizing the reaction, consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.
The choice of palladium source, ligand, base, and solvent system is critical for the success of the coupling, particularly with functionalized substrates like this compound.
Palladium Catalyst and Ligand Selection
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the nature of the palladium catalyst and the associated ligands. For substrates containing an ortho-formyl group, which can be sterically hindering and electronically deactivating, the use of bulky and electron-rich phosphine ligands is often beneficial. These ligands promote the formation of the active monoligated Pd(0) species and facilitate the oxidative addition and reductive elimination steps.
Below is a summary of commonly used palladium catalysts and their performance in Suzuki-Miyaura couplings with relevant substrates. While specific data for this compound is often embedded in broader synthetic studies, the following table provides a comparative overview based on couplings of structurally similar or challenging boronic acids.
Table 1: Performance of Common Palladium Catalyst Systems in Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃, Na₂CO₃ | Toluene, Dioxane, DME | 80-110 | 60-95 | A classic, versatile catalyst, but may require higher temperatures and longer reaction times for challenging substrates. |
| Pd(dppf)Cl₂ | dppf | K₃PO₄, Cs₂CO₃ | Dioxane, DMF | 80-120 | 70-98 | Robust and effective for a wide range of substrates, including heteroaryl halides. |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Toluene, Dioxane | Room Temp - 100 | 85-99+ | Highly active system for sterically hindered and electron-rich or -poor substrates. Allows for lower catalyst loadings.[1] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | THF, Dioxane | Room Temp - 80 | 80-99+ | Excellent for challenging couplings, including those with aryl chlorides and unstable boronic acids.[2] |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃, K₃PO₄ | t-BuOH, Dioxane | 80-110 | 75-95 | N-Heterocyclic carbene (NHC) ligands offer high stability and activity, particularly for hindered substrates. |
Yields are representative and can vary significantly based on the specific aryl halide and reaction conditions.
Experimental Protocols
The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary to achieve the best results for a specific aryl halide.
Protocol 1: General Procedure using a Pd(0) Catalyst System
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Na₂CO₃ (2.0 mmol, 2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1, 5 mL)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: High-Activity Catalyst System for Challenging Couplings
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
Procedure:
-
In an inert atmosphere glovebox, add the aryl halide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄ to a dry reaction vial.
-
Add the anhydrous, degassed 1,4-dioxane.
-
Seal the vial and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction for completion (typically 2-12 hours).
-
After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Visualizing the Suzuki-Miyaura Coupling
To better understand the process, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Concluding Remarks
The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of functionalized biaryl compounds. The selection of a suitable palladium catalyst system, particularly those employing bulky, electron-rich phosphine ligands, is crucial for achieving high yields, especially with challenging aryl halides. The protocols provided herein serve as a robust starting point for the development of specific synthetic procedures. Researchers are encouraged to perform small-scale optimizations to identify the ideal conditions for their particular substrate combination.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-Formyl-4-methoxyphenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formyl-4-methoxyphenylboronic acid is a versatile bifunctional reagent that has garnered significant attention in the field of medicinal chemistry. Its unique structure, featuring both a reactive formyl group and a boronic acid moiety, makes it a valuable building block for the synthesis of complex organic molecules with diverse biological activities. This document provides an in-depth overview of its applications, particularly in the development of targeted therapeutics, and offers detailed protocols for its use in key chemical transformations.
Core Applications in Drug Discovery
The primary application of this compound in medicinal chemistry lies in its utility as a key intermediate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of carbon-carbon bonds to create complex molecular scaffolds.[2]
The presence of the formyl group offers a synthetic handle for further chemical modifications, such as reductive amination or the formation of imines, allowing for the introduction of diverse functional groups and the exploration of a wider chemical space. The methoxy group, on the other hand, can influence the electronic properties and metabolic stability of the final compound.
A prominent example of its application is in the synthesis of Selective Estrogen Receptor Degraders (SERDs). SERDs are a class of therapeutic agents that not only block the estrogen receptor (ER) but also promote its degradation, offering a promising strategy for the treatment of hormone receptor-positive breast cancers.[3][4]
Case Study: Synthesis of GDC-0810 (Brilanestrant) Analogs
This compound is a key precursor for the synthesis of analogs of GDC-0810 (also known as Brilanestrant), an orally bioavailable SERD that has been investigated in clinical trials for the treatment of ER-positive breast cancer.[5][6] The synthesis of the core structure of such molecules often involves a Suzuki-Miyaura coupling reaction where the boronic acid fragment is coupled with a suitable aromatic or heteroaromatic halide.
Biological Activity of GDC-0810
The following table summarizes the in vitro biological activity of GDC-0810, demonstrating its potency as an estrogen receptor antagonist and degrader.
| Parameter | Cell Line | Value | Reference |
| ERα Degradation (EC50) | MCF-7 | 0.7 nM | [7][8] |
| ER Antagonism (IC50) | MCF-7 | 2 nM | [7] |
| Cell Viability (IC50) | MCF-7 | 2.5 nM | [7][8] |
| ERα Binding Affinity (IC50) | - | 6.1 nM | [6][8] |
Experimental Protocols
The following section provides a detailed, generalized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established procedures for similar boronic acids and should be optimized for specific substrates.[9][10][11]
Protocol: Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aryl/heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (0.02-0.10 eq).
-
Solvent Addition: Add the anhydrous organic solvent and a small amount of degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Degassing: Purge the reaction mixture with the inert gas for 10-15 minutes to remove any dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.
Visualizing the Mechanism of Action: Estrogen Receptor Signaling Pathway
Derivatives of this compound, such as GDC-0810, exert their therapeutic effect by targeting the estrogen receptor signaling pathway. The following diagram illustrates the classical genomic signaling pathway of the estrogen receptor, which is disrupted by SERDs.
Caption: Estrogen Receptor Signaling Pathway and SERD Intervention.
Workflow for Synthesis and Biological Evaluation
The following diagram outlines a typical workflow for the synthesis of a novel compound using this compound and its subsequent biological evaluation.
Caption: Drug Discovery Workflow.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of complex, biologically active molecules, particularly through the Suzuki-Miyaura cross-coupling reaction, has been demonstrated in the development of promising drug candidates like SERDs. The provided protocols and diagrams serve as a guide for researchers to effectively utilize this reagent in their drug discovery and development endeavors. As the quest for novel therapeutics continues, the strategic application of such well-designed chemical tools will undoubtedly play a pivotal role in advancing the field.
References
- 1. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Brilanestrant | Estrogen Receptor Degrader (SERD) | CAS 1365888-06-7 | Buy Brilanestrant from Supplier InvivoChem [invivochem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. youtube.com [youtube.com]
- 11. rose-hulman.edu [rose-hulman.edu]
Application Notes and Protocols: Tandem Reactions of 2-Formyl-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for tandem reactions involving the formyl group of 2-Formyl-4-methoxyphenylboronic acid. The described one-pot Suzuki cross-coupling-Wittig olefination reaction offers an efficient method for the synthesis of substituted 3-(biphenyl)acrylates, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
This compound is a versatile bifunctional reagent that can participate in sequential reactions in a single reaction vessel. This tandem approach, where an initial carbon-carbon bond formation via a Suzuki-Miyaura cross-coupling is immediately followed by a reaction involving the formyl group, streamlines synthetic processes by reducing the number of work-up and purification steps, thereby saving time and resources. One such powerful tandem sequence is the one-pot Suzuki cross-coupling and Wittig olefination.[1][2]
Tandem Suzuki Cross-Coupling-Wittig Olefination
This one-pot transformation enables the synthesis of 3-(biphenyl)acrylates by reacting a formylphenylboronic acid with a haloarene and a stabilized phosphorane.[1][2][3] The compatibility of the Suzuki coupling and Wittig reaction conditions allows for a seamless tandem process. Stabilized phosphoranes, such as (carbomethoxymethylene)triphenylphosphorane, are crucial as they are not sensitive to the aqueous and basic conditions required for the Suzuki coupling.[1]
Reaction Scheme
Caption: General scheme of the one-pot Suzuki-Wittig reaction.
Experimental Protocol: General Procedure for the Synthesis of Methyl 3-(biphenyl)acrylates
This protocol is adapted from the work of Thiemann and coworkers (2020).[1][3]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired haloarene (1.0 eq), (methoxycarbonylmethylene)triphenylphosphorane (1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and triphenylphosphine (0.04-0.10 eq).
-
Solvent Addition: Add 1,2-dimethoxyethane (DME) and an aqueous solution of sodium carbonate (2 M). The typical solvent ratio is a 1:1 mixture of DME and aqueous base.
-
Inert Atmosphere: Seal the flask and saturate the reaction mixture with an inert gas, such as argon, by bubbling the gas through the solution for 5-10 minutes.
-
Reaction: Heat the mixture to 82 °C and stir vigorously for 12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water to the mixture.
-
Extract the product with an organic solvent such as chloroform or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-(biphenyl)acrylate.
Data Presentation
The following table summarizes representative yields for the one-pot Suzuki-Wittig reaction with various substrates, as reported in the literature.
| 2-Formylphenylboronic Acid Derivative | Haloarene | Phosphorane | Product | Yield (%) | Reference |
| 4-Formylphenylboronic acid | Methyl 4-bromobenzoate | (Methoxycarbonylmethylene)triphenylphosphorane | Methyl 3-([4'-methoxycarbonyl-1,1'-biphenyl]-4-yl)acrylate | Not specified | [1] |
| 4-Formylphenylboronic acid | 4-Bromo-4'-ethoxybenzene | (Methoxycarbonylmethylene)triphenylphosphorane | Methyl 3-([4'-ethoxy-1,1'-biphenyl]-4-yl)acrylate | 89 | [3] |
| 4-Formylphenylboronic acid | 4-Bromobenzaldehyde | (Methoxycarbonylmethylene)triphenylphosphorane | Dimethyl biphenyl-4,4'-diacrylate | Not specified | [1] |
Note: While a specific example utilizing this compound was not found in the initial search, the provided general protocol is expected to be applicable.
Experimental Workflow Diagram
References
Application Notes and Protocols for Ligand Selection in Suzuki Coupling of Ortho-Substituted Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] While incredibly versatile, the reaction faces significant challenges when coupling sterically hindered substrates, particularly those involving ortho-substituted boronic acids. The steric bulk near the reactive center can impede key steps in the catalytic cycle, namely transmetalation and reductive elimination, leading to low yields and slow reaction times.
The rational selection of a suitable phosphine ligand is paramount to overcoming these steric challenges. Modern ligands are designed to be both bulky and electron-rich.[2] The bulkiness promotes the formation of highly reactive monoligated palladium(0) species, while the electron-donating character enhances the rate of oxidative addition and facilitates the final reductive elimination step. This document provides a guide to ligand selection, summarizes the performance of state-of-the-art ligands, and offers a detailed experimental protocol for a typical reaction.
Key Ligand Classes for Hindered Couplings
The most successful ligands for the Suzuki coupling of ortho-substituted boronic acids are typically bulky, electron-rich monophosphine ligands. The Buchwald-type biarylphosphine ligands are preeminent in this class.[3][4]
-
Dialkylbiaryl Phosphines (Buchwald Ligands): This class has revolutionized cross-coupling chemistry.[2][3] Ligands such as SPhos, XPhos, and RuPhos possess a biaryl backbone that provides steric bulk, while the dialkylphosphino group (e.g., dicyclohexylphosphino or di-tert-butylphosphino) provides strong electron-donating properties.[2] These attributes combine to create a highly active and stable catalytic complex capable of coupling even tetra-ortho-substituted biaryls.[5]
-
Indole-Amide-Based Phosphines: A newer class of ligands, such as InAm-phos, has shown exceptional efficiency for synthesizing tri-ortho-substituted biaryls, often with very short reaction times and low catalyst loadings.[6]
-
Indenyl-Derived Phosphines: These air-stable ligands can be highly effective for coupling sterically hindered aryl halides, providing a robust alternative to biarylphosphine systems.[7]
Ligand Performance Data
The selection of an optimal ligand is highly dependent on the specific substrates being coupled. The following table summarizes the performance of various ligands in the coupling of challenging ortho-substituted boronic acids with various aryl halides.
| Entry | Aryl Halide (Ar-X) | Boronic Acid | Ligand | Catalyst/Precatalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Chlorotoluene | 2,6-Dimethylphenylboronic Acid | SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 95 | J. Am. Chem. Soc. 2008, 130, 6686 |
| 2 | 1-Bromo-2,4,6-trimethylbenzene | Phenylboronic Acid | XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 98 | J. Am. Chem. Soc. 2003, 125, 11818 |
| 3 | 1-Chloro-2,6-dimethylbenzene | 2-Methylphenylboronic Acid | RuPhos | RuPhos Pd G3 | K₃PO₄ | sec-Butanol | 80 | 92 | Org. Lett. 2009, 11, 4560 |
| 4 | 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic Acid | InAm-phos (L1) | Pd₂(dba)₃ | K₂CO₃ | Dioxane | 100 | 99 | Org. Biomol. Chem. 2021, 19, 792 |
| 5 | 1-Bromo-2-isopropylbenzene | 2-Isopropylphenylboronic Acid | BI-DIME | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 85 | Angew. Chem. Int. Ed. 2011, 50, 8944 |
| 6 | 2-Bromo-1,3-dimethylbenzene | Cyclohexylboronic Acid | AntPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 94 | Chem. Sci., 2014, 5, 2259[8] |
Note: This table is a representative summary. Yields are highly substrate-dependent, and optimization of reaction conditions (base, solvent, temperature) is often necessary.
Workflow and Process Diagrams
Ligand Selection Workflow
A logical approach to ligand selection can save significant optimization time. The following workflow outlines a general strategy for choosing a ligand for a challenging Suzuki coupling.
Caption: A workflow for selecting and optimizing a ligand for Suzuki coupling.
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is essential for troubleshooting reactions. The ligand plays a crucial role in each step.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of an ortho-substituted aryl chloride with an ortho-substituted boronic acid using SPhos as the ligand.
Materials:
-
Aryl Chloride (e.g., 2-chlorotoluene) (1.0 mmol, 1.0 equiv)
-
Boronic Acid (e.g., 2,6-dimethylphenylboronic acid) (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
Reaction vial (e.g., 8 mL) with a magnetic stir bar
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation:
-
Inside a glovebox or under a stream of inert gas (Argon or Nitrogen), add the aryl chloride (1.0 mmol), boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol) to the reaction vial containing a magnetic stir bar.
-
Seal the vial with a screw cap fitted with a PTFE septum.
-
-
Solvent Addition:
-
Remove the vial from the glovebox.
-
Using a syringe, add anhydrous toluene (5 mL) followed by degassed water (0.5 mL). The solvent mixture should be thoroughly degassed beforehand by sparging with an inert gas for 15-20 minutes.
-
-
Reaction Execution:
-
Place the sealed vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.
-
Safety Precautions:
-
Palladium compounds and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or glovebox.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 4. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 2-Formyl-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted Suzuki-Miyaura cross-coupling reaction of 2-Formyl-4-methoxyphenylboronic acid with various aryl halides. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, and the use of microwave irradiation can significantly accelerate reaction times, improve yields, and enhance reaction consistency.[1] These protocols are designed to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
The palladium-catalyzed Suzuki reaction is a fundamental tool for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.[2] Microwave-assisted organic synthesis offers several advantages over conventional heating methods, including rapid and uniform heating, which can lead to shorter reaction times, higher yields, and cleaner reaction profiles.
Reaction Scheme
The general reaction scheme for the Suzuki coupling of this compound with an aryl halide is as follows:
Experimental Data Summary
The following tables summarize typical reaction conditions and yields for the microwave-assisted Suzuki coupling of functionalized phenylboronic acids with various aryl halides, based on literature precedents for similar substrates.[2][3][4] These tables are intended to provide a starting point for reaction optimization.
Table 1: Screening of Catalysts and Bases
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (4) | CsF (2.5) | DME | 120 | 60 | ~90 (conversion) |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (4) | K₂CO₃ (2.5) | Dioxane/H₂O (5:1) | 120 | 20 | ~85 (conversion) |
| 3 | 1-Bromo-4-nitrobenzene | Encapsulated Pd (10) | Bu₄NOAc (3) | MeCN | 140 | 15 | >98 (conversion) |
| 4 | 4'-Bromoacetophenone | Pyridine-Pyrazole/Pd(II) (0.1) | KOH (2) | EtOH/H₂O (1:1) | 120 | 2 | 95 |
Data adapted from analogous reactions in the literature.[2][3]
Table 2: Substrate Scope with Optimized Conditions
| Entry | Aryl Halide | Product | Time (min) | Yield (%) |
| 1 | 4-Bromobenzaldehyde | 4'-Methoxy-4-formyl-[1,1'-biphenyl]-2-carbaldehyde | 20 | 89 |
| 2 | 1-Bromo-4-chlorobenzene | 4'-Methoxy-4-chloro-[1,1'-biphenyl]-2-carbaldehyde | 20 | 92 |
| 3 | 2-Bromopyridine | 2-(2-Formyl-4-methoxyphenyl)pyridine | 25 | 85 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 4'-Methoxy-3,5-dimethyl-[1,1'-biphenyl]-2-carbaldehyde | 20 | 91 |
Yields are for isolated products after purification and are based on reactions with structurally similar boronic acids.[2][3]
Detailed Experimental Protocols
The following are detailed protocols for performing the microwave-assisted Suzuki coupling of this compound. These can be adapted for various aryl halides.
Protocol 1: General Procedure using Pd(PPh₃)₄ and CsF
This protocol is adapted from a general method for the Suzuki cross-coupling of 2-formylphenylboronic acids.[3]
Materials:
-
This compound (1.1 equivalents)
-
Aryl halide (1.0 equivalent, e.g., 0.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (4 mol%)
-
Cesium fluoride (CsF) (2.5 equivalents)
-
1,2-Dimethoxyethane (DME), anhydrous (5 mL)
-
Microwave vial (10 mL) with a Teflon septum and aluminum crimp top
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1 equiv), Pd(PPh₃)₄ (4 mol%), and CsF (2.5 equiv).
-
Add anhydrous DME (5 mL) to the vial.
-
Seal the vial securely with the Teflon septum and aluminum crimp top.
-
Place the vial into the cavity of a microwave reactor.
-
Irradiate the reaction mixture with a power of 250 W, and ramp the temperature to 120 °C. Hold at this temperature for 60 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Protocol 2: Rapid Procedure using a Water-Soluble Palladium Catalyst
This protocol is adapted from a method utilizing a water-soluble palladium complex for rapid Suzuki couplings.[2]
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent, e.g., 1.0 mmol)
-
Water-soluble Palladium(II) catalyst (e.g., Pyridine-Pyrazole/Pd(II) complex, 0.1 mol%)[2]
-
Potassium hydroxide (KOH) (2.0 equivalents)
-
Ethanol (1 mL)
-
Deionized water (1 mL)
-
Microwave vial (10 mL) with a Teflon septum and aluminum crimp top
-
Magnetic stir bar
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), the Pd(II) catalyst (0.1 mol%), and KOH (2.0 equiv).
-
Add ethanol (1 mL) and deionized water (1 mL) to the vial.
-
Seal the vessel and place it in the microwave reactor.
-
Apply microwave irradiation with a power of 60 W, ramping the temperature from room temperature to 120 °C. Maintain this temperature for 2 minutes.[2]
-
After cooling to room temperature, pour the contents of the vial into a separatory funnel.
-
Extract the product with diethyl ether (2 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the pure product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for the microwave-assisted Suzuki coupling experiment.
Caption: General experimental workflow for microwave-assisted Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Formyl-4-methoxyphenylboronic Acid in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthetic applications of 2-Formyl-4-methoxyphenylboronic acid, a key building block in the development of novel therapeutics. The primary focus is on its application in the synthesis of Combretastatin A-4 (CA-4) analogues, a class of potent anticancer agents that function as tubulin polymerization inhibitors.
Application 1: Large-Scale Synthesis of Combretastatin A-4 Boronic Acid Analogues
Introduction:
This compound is a critical reagent in the synthesis of stilbene-based bioactive molecules, most notably analogues of Combretastatin A-4. CA-4 is a natural product isolated from the African bush willow tree, Combretum caffrum, and exhibits potent cytotoxicity against a wide range of cancer cell lines. Its mechanism of action involves binding to the colchicine site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The structural simplicity and high potency of CA-4 have made it a lead compound for the development of vascular disrupting agents (VDAs) and antimitotic drugs.
Boronic acid analogues of CA-4 have garnered significant interest in drug development due to their potential for improved pharmacological properties, such as enhanced stability and solubility. This compound serves as a key precursor for the "B-ring" of these stilbene analogues, introduced via a Suzuki-Miyaura cross-coupling reaction.
Key Advantages of Using this compound:
-
Versatility: It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the efficient construction of the stilbene scaffold.
-
Functionality: The formyl group provides a handle for further chemical modifications, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.
-
Commercial Availability: The reagent is commercially available, facilitating its use in large-scale manufacturing processes.
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activity of representative Combretastatin A-4 boronic acid analogues synthesized using precursors like this compound.
Table 1: Inhibition of Tubulin Polymerization and Cytotoxicity of CA-4 Boronic Acid Analogues
| Compound ID | Analogue Structure | Tubulin Polymerization IC₅₀ (µM) | Cytotoxicity GI₅₀ (nM) against various cancer cell lines | Reference |
| CA-4 | Natural Product | 1 - 2 | 1 - 10 (MCF-7, HeLa, HCT-116) | [1][2] |
| Analogue 1 | Boronic acid analogue | ~1 | 10 - 200 (16 human cancer cell lines) | [3][4] |
| Analogue 2a | Derivative | More potent than CA-4 | < 100 (HeLa, HCT-116) | [2] |
| Analogue 2b | Derivative | More potent than CA-4 | < 100 (HeLa, HCT-116) | [2] |
| Analogue 2e | Derivative | More potent than CA-4 | < 100 (HepG2) | [2] |
Note: The specific structures of analogues 1, 2a, 2b, and 2e are detailed in the cited literature. The data presented here is a summary from multiple sources to provide a comparative overview.
Experimental Protocols
Representative Protocol for Kilogram-Scale Suzuki-Miyaura Coupling for the Synthesis of a Combretastatin A-4 Analogue Intermediate
This protocol describes a representative kilogram-scale synthesis of a key stilbene intermediate, (Z)-1-(3,4,5-trimethoxyphenyl)-2-(2-formyl-4-methoxyphenyl)ethene, a precursor to boronic acid analogues of CA-4. This procedure is based on established laboratory-scale syntheses and general principles of process scale-up for Suzuki-Miyaura reactions.
Materials and Equipment:
-
Reactors: 100 L and 200 L glass-lined reactors with overhead stirring, temperature control (heating/cooling jackets), and nitrogen inlet/outlet.
-
Filtration: Nutsche filter dryer or centrifuge.
-
Drying: Vacuum oven.
-
Reagents:
-
(Z)-(2-(3,4,5-trimethoxyphenyl)vinyl)bromide (A-ring precursor)
-
This compound (B-ring precursor)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., Potassium Carbonate, K₂CO₃, or Cesium Carbonate, Cs₂CO₃)
-
Solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)
-
Degassed water
-
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves. For large-scale operations, additional PPE such as face shields and respiratory protection may be required.
Procedure:
-
Reactor Setup and Inerting:
-
Ensure the 100 L reactor is clean, dry, and properly assembled.
-
Inert the reactor by purging with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
-
Reagent Charging:
-
To the inerted reactor, charge (Z)-(2-(3,4,5-trimethoxyphenyl)vinyl)bromide (e.g., 5.0 kg, 1 equivalent).
-
Add this compound (e.g., 3.9 kg, 1.2 equivalents).
-
Add the base, Potassium Carbonate (e.g., 7.6 kg, 3 equivalents).
-
-
Solvent Addition and Degassing:
-
Add the solvent system, for example, a mixture of Toluene (40 L) and degassed water (10 L).
-
Degas the reaction mixture by bubbling nitrogen through the solution for 30 minutes while stirring.
-
-
Catalyst Addition:
-
In a separate, inerted glove box or under a strong nitrogen stream, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 220 g, 0.01 equivalents).
-
Add the catalyst to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 6-12 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (20 L) and stir for 15 minutes.
-
Separate the organic layer.
-
Wash the organic layer with brine (2 x 15 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on a large-scale chromatography system.
-
For kilogram-scale, slurry purification in a suitable solvent might be employed to achieve the desired purity.
-
-
Drying:
-
Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Expected Yield and Purity:
-
Yield: 75-90%
-
Purity: >98% (by HPLC)
Table 2: Representative Large-Scale Reaction Parameters
| Parameter | Value |
| Scale | 5.0 kg of vinyl bromide |
| Reactor Volume | 100 L |
| Stoichiometry (Vinyl bromide : Boronic acid : Base) | 1 : 1.2 : 3 |
| Catalyst Loading (mol%) | 1 mol% |
| Solvent System | Toluene/Water (4:1) |
| Reaction Temperature | 85 °C |
| Reaction Time | 8 hours |
| Typical Work-up | Aqueous wash and extraction |
| Purification Method | Recrystallization |
| Expected Yield | 82% |
| Final Purity (HPLC) | >98.5% |
Visualizations
Signaling Pathway of Combretastatin A-4 Analogues
The following diagram illustrates the mechanism of action of Combretastatin A-4 and its boronic acid analogues, highlighting their interaction with tubulin and the subsequent effects on microtubule dynamics and cell fate.
Caption: Mechanism of action of Combretastatin A-4 analogues.
Experimental Workflow for Large-Scale Synthesis
This diagram outlines the general workflow for the kilogram-scale synthesis of a Combretastatin A-4 analogue intermediate using a Suzuki-Miyaura coupling reaction.
Caption: Large-scale synthesis workflow.
Logical Relationship for Suzuki-Miyaura Reaction Optimization
This diagram illustrates the key parameters and their relationships in optimizing a large-scale Suzuki-Miyaura coupling reaction.
Caption: Suzuki-Miyaura reaction optimization logic.
References
- 1. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A boronic acid chalcone analog of combretastatin A-4 as a potent anti-proliferation agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A boronic acid chalcone analog of combretastatin A-4 as a potent anti-proliferation agent - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing deboronation of 2-Formyl-4-methoxyphenylboronic acid during Suzuki coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the deboronation of 2-Formyl-4-methoxyphenylboronic acid during Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesired side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[1] This is a common issue in Suzuki-Miyaura coupling reactions.[2] this compound is particularly susceptible to this side reaction because the electron-withdrawing formyl group makes the arylboronic acid electron-deficient, increasing its instability under basic reaction conditions.[3][4][5][6] This leads to the formation of 4-methoxybenzaldehyde as a byproduct, reducing the yield of the desired coupled product.
Q2: What are the main factors that promote the deboronation of my boronic acid?
A2: Several factors can accelerate the rate of deboronation:
-
Base: The presence of a base is essential for the Suzuki-Miyaura coupling but is also known to catalyze protodeboronation.[2] Stronger bases can exacerbate the issue.
-
Temperature: Elevated temperatures, while often used to increase reaction rates, can also significantly increase the rate of protodeboronation.[7]
-
Reaction Time: Longer reaction times expose the boronic acid to the reaction conditions for a prolonged period, increasing the likelihood of deboronation.
-
Palladium Catalyst and Ligands: While essential for the coupling, some palladium-phosphine complexes, particularly those with bulky phosphine ligands, can catalyze protodeboronation.[2]
-
Solvent: The presence of water in the solvent system can act as a proton source for protodeboronation.[1]
Q3: How can I detect if deboronation is occurring in my reaction?
A3: You can monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS.[8] The presence of 4-methoxybenzaldehyde as a significant byproduct is a strong indicator of deboronation. Comparing the consumption of your starting materials with the formation of the desired product and the deboronated byproduct will help quantify the extent of the side reaction.
Q4: Is it better to use the boronic acid directly or convert it to a boronic ester?
A4: Converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or a diethanolamine adduct, is a highly recommended strategy to prevent deboronation.[1][9][10] These "masked" reagents can offer increased stability under basic conditions and provide a "slow release" of the boronic acid during the reaction.[1][6] This keeps the concentration of the unstable boronic acid low, minimizing the rate of deboronation.[1]
Troubleshooting Guide
If you are observing low yields of your desired product and significant formation of 4-methoxybenzaldehyde, follow this troubleshooting guide.
Problem: Significant Deboronation Observed
Below is a workflow to troubleshoot and mitigate the deboronation of this compound.
Caption: Troubleshooting workflow for preventing deboronation.
Detailed Troubleshooting Steps
| Parameter | Observation/Problem | Recommended Solution | Rationale |
| Temperature | High levels of deboronated byproduct. | Decrease the reaction temperature in increments (e.g., from 100°C to 80°C or 60°C). | Protodeboronation is often accelerated at higher temperatures.[7] Lowering the temperature can slow this side reaction more than the desired coupling. |
| Base | Reaction is sluggish and/or significant deboronation. | Switch to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃. If using a strong organic base, consider a weaker alternative. | Strong bases can promote the decomposition of electron-deficient arylboronic acids.[3][4][5] |
| Boronic Acid Form | Persistent deboronation despite condition optimization. | Convert the boronic acid to its pinacol ester or diethanolamine adduct. | Boronic esters and other adducts are generally more stable and can provide a slow release of the active boronic acid, minimizing its concentration and thus the rate of deboronation.[1][6][9][10] |
| Catalyst System | Slow reaction rate allowing deboronation to compete. | Use a more active palladium precatalyst and ligand system (e.g., Buchwald-type catalysts and ligands).[8][11] | A more efficient catalyst can accelerate the desired Suzuki coupling, allowing it to outcompete the slower deboronation side reaction.[1] |
Experimental Protocols
Protocol 1: Formation of this compound pinacol ester
This protocol describes the conversion of the boronic acid to a more stable pinacol ester.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as toluene or THF.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the Suzuki coupling reaction after purification by recrystallization or column chromatography if necessary.
Protocol 2: Suzuki Coupling using a Milder Base and Lower Temperature
This protocol provides a starting point for optimizing the Suzuki coupling to minimize deboronation.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base such as K₃PO₄ (2.0–3.0 equiv).[8]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 1-2 mol%) or a precatalyst.[11]
-
Solvent Addition and Degassing: Add a degassed solvent system (e.g., dioxane/water or toluene/water).[11] Purge the vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80°C) and stir.[7]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.[8]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography.[8]
Visualizing the Deboronation Pathway
The following diagram illustrates the proposed base-catalyzed protodeboronation pathway, which competes with the desired Suzuki coupling.
Caption: Competing Suzuki coupling and deboronation pathways.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Palladium-Catalyzed Cross-Coupling with Formyl-Containing Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the formyl group in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues encountered during your experiments.
Q1: My desired cross-coupled product is forming in low yield, and I am observing a significant amount of a decarbonylated byproduct. What is happening and how can I prevent it?
A1: The primary side reaction of the formyl group in palladium-catalyzed cross-coupling is decarbonylation, where the aldehyde's carbonyl group is lost as carbon monoxide. This process is particularly prevalent with ortho-substituted formyl groups but can occur with meta and para isomers under forcing conditions.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Decarbonylation is often favored at higher temperatures. Reducing the temperature may slow down or prevent this side reaction.
-
Choose the Right Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can sometimes promote decarbonylation. Experiment with different ligands to find one that favors the desired cross-coupling over decarbonylation. For instance, in some cases, less sterically demanding ligands might be beneficial.
-
Optimize the Base: The nature and strength of the base can influence the reaction pathway. A weaker base might be sufficient for the cross-coupling while disfavoring the decarbonylation pathway.
-
Consider a Different Palladium Precursor: The choice of palladium source can impact the reaction's outcome.
Q2: I am attempting a Suzuki-Miyaura coupling with a formyl-substituted boronic acid, but I am getting a mixture of the desired product and the corresponding alcohol (from reduction of the formyl group). How can I improve the chemoselectivity?
A2: The reduction of the formyl group to an alcohol is another potential side reaction, especially in Suzuki-Miyaura coupling where boronic acids and bases are present. This can occur through various pathways, including hydride transfer from reaction intermediates or additives.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Water can sometimes be a source of hydrides. Ensuring your solvents and reagents are dry can minimize this side reaction.[1]
-
Select a Non-Reducing Base: Some bases or their byproducts can act as reducing agents. Consider using bases like K₃PO₄ or Cs₂CO₃.
-
Protect the Formyl Group: If other methods fail, consider protecting the aldehyde as an acetal or another stable protecting group that can be removed post-coupling.
-
Optimize Reaction Time: Prolonged reaction times can sometimes lead to more side reactions. Monitor your reaction by TLC or LC-MS to determine the optimal reaction time.
Q3: Can I perform a Heck reaction with a substrate containing a formyl group, for example, 4-formylstyrene? What are the potential complications?
A3: Yes, Heck reactions with formyl-containing substrates are possible. However, besides the risk of decarbonylation at elevated temperatures, the electron-withdrawing nature of the formyl group can influence the regioselectivity of the olefin insertion. Additionally, under certain conditions, the aldehyde itself can be a reactive handle.
Potential Complications & Solutions:
-
Decarbonylation: As with other cross-couplings, use the mildest possible reaction conditions.
-
Polymerization of Styrenic Partner: Add a polymerization inhibitor like hydroquinone if you observe significant polymerization of the styrene derivative.
-
Aldol Condensation: If using a strong base and a reaction partner with acidic protons, aldol condensation can be a competing reaction. Using a non-nucleophilic base and carefully controlling the temperature can mitigate this.
Q4: What is the general compatibility of the formyl group in Sonogashira and Buchwald-Hartwig amination reactions?
A4: The formyl group is generally well-tolerated in Sonogashira and Buchwald-Hartwig reactions under carefully controlled conditions.[2]
-
Sonogashira Coupling: The reaction is typically performed under mild conditions, which minimizes the risk of decarbonylation. The use of a copper co-catalyst is common, and the basic conditions are usually provided by an amine, which is less harsh than some bases used in other cross-coupling reactions.
-
Buchwald-Hartwig Amination: The choice of base is crucial. Strong bases like sodium tert-butoxide can potentially react with the aldehyde. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred when sensitive functional groups are present. The selection of a suitable ligand is also key to achieving high chemoselectivity.
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can affect the outcome of cross-coupling reactions with formyl-substituted substrates.
Table 1: Effect of Ligand on Decarbonylation in a Generic Palladium-Catalyzed Cross-Coupling
| Ligand | Electron-donating/Steric Bulk | Typical Yield of Desired Product | Typical Yield of Decarbonylated Product |
| PPh₃ | Moderately electron-donating, moderate bulk | 60-80% | 10-30% |
| P(o-tol)₃ | More electron-donating and bulky than PPh₃ | 50-70% | 20-40% |
| Xantphos | Bulky, wide bite angle | 80-95% | <5% |
| SPhos | Very bulky and electron-rich | 85-98% | <2% |
Note: Yields are illustrative and can vary significantly based on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-Formylphenylboronic Acid with an Aryl Bromide
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with 4-formylphenylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
4-Formylphenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
K₂CO₃ (2.0 mmol)
-
Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, 4-formylphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add dioxane and water via syringe.
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of 4-Iodobenzaldehyde with a Terminal Alkyne
This protocol provides a general procedure for the Sonogashira coupling of 4-iodobenzaldehyde with a terminal alkyne.
Materials:
-
4-Iodobenzaldehyde (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Triethylamine (TEA) (3.0 mmol)
-
Anhydrous THF (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-iodobenzaldehyde, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine via syringe.
-
Stir the mixture for 10 minutes at room temperature.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with diethyl ether.
-
Wash the organic layer with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Decarbonylation Side Reaction Pathway
References
Protecting group strategies for the aldehyde in 2-Formyl-4-methoxyphenylboronic acid
Technical Support Center: 2-Formyl-4-methoxyphenylboronic acid
Topic: Protecting Group Strategies for the Aldehyde Functional Group
This guide provides detailed information, troubleshooting advice, and experimental protocols for the protection of the aldehyde group in this compound. It is intended for researchers, scientists, and professionals in drug development who are working with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective strategy for protecting the aldehyde in this compound?
A1: The most common and reliable method is the formation of a cyclic acetal.[1][2] Acetals are stable under a wide range of reaction conditions, particularly to bases, nucleophiles, and hydrides, making them ideal for subsequent transformations like Suzuki-Miyaura coupling.[2][3][4] The most frequently used diols for this purpose are ethylene glycol (forming a 1,3-dioxolane) and neopentyl glycol (forming a 5,5-dimethyl-1,3-dioxane).
Q2: Why is my acetal protection reaction showing low yield?
A2: Acetal formation is a reversible equilibrium reaction that produces water as a byproduct.[2] To drive the reaction to completion and achieve high yields, this water must be removed.[2] Common methods include using a Dean-Stark apparatus to azeotropically remove water or adding a chemical dehydrating agent like trimethyl orthoformate.[2][3] Also, ensure your reagents, especially the solvent and diol, are anhydrous.
Q3: Can the boronic acid group interfere with the aldehyde protection reaction?
A3: Yes, there are two main considerations. First, the boronic acid itself is sensitive to certain conditions and can undergo protodeboronation (replacement of the -B(OH)₂ group with -H), especially under harsh acidic conditions.[5] Therefore, mild acid catalysts like p-toluenesulfonic acid (pTSA) or Amberlyst-15 are recommended.[3] Second, the diol used for protection (e.g., ethylene glycol) can also react with the boronic acid to form a boronate ester.[5][6] While this also protects the boronic acid, it's an important consideration for characterization and subsequent reaction planning.
Q4: Which diol is better: ethylene glycol or neopentyl glycol?
A4: Both are effective, but they offer different advantages.
-
Ethylene Glycol: Forms a 1,3-dioxolane ring. It is widely used and effective.
-
Neopentyl Glycol: Forms a six-membered 1,3-dioxane ring. These are often more stable and crystalline, which can simplify purification.[7] The increased steric hindrance can enhance stability towards hydrolysis.[5]
The choice depends on the required stability for your subsequent reaction steps and purification preferences.
Q5: What are the best conditions for deprotecting the acetal without affecting the rest of the molecule?
A5: Acetal deprotection is typically achieved via acid-catalyzed hydrolysis.[8] Mild aqueous acidic conditions (e.g., dilute HCl or acetic acid in a water/THF mixture) are usually sufficient. For sensitive substrates, very gentle Lewis acids like Er(OTf)₃ or neutral methods involving catalysts like iodine or indium(III) trifluoromethanesulfonate in wet solvents can be used.[3] It's crucial to choose conditions that won't degrade the boronic acid moiety.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete water removal. 2. Catalyst is inactive or insufficient. 3. Reagents (solvent, diol) are not anhydrous. | 1. Use a Dean-Stark trap or add a dehydrating agent (e.g., trimethyl orthoformate).[2] 2. Use a fresh batch of acid catalyst (e.g., pTSA). 3. Use freshly distilled or anhydrous grade solvents. |
| Protodeboronation (Loss of -B(OH)₂ group) | 1. Acid catalyst is too strong. 2. Reaction temperature is too high or time is too long. | 1. Switch to a milder catalyst such as pyridinium p-toluenesulfonate (PPTS) or an acidic resin like Amberlyst-15.[3] 2. Monitor the reaction closely by TLC/LC-MS and reduce temperature or time as needed. |
| Mixture of Products (e.g., boronate ester formation) | The diol protecting group has reacted with the boronic acid. | This is often unavoidable but usually not detrimental. The boronate ester can be hydrolyzed back to the boronic acid during aqueous workup or deprotection. If isolation of a single species is needed, consider protecting the boronic acid first (e.g., as a pinacol ester) before protecting the aldehyde. |
| Difficulty in Acetal Deprotection | The protecting group is too stable for the chosen conditions. | 1. Increase the strength of the acid or the reaction temperature, while monitoring for decomposition. 2. Switch to a stronger deprotection method (e.g., stronger Lewis acid). 3. If you anticipate difficult deprotection, choose a more labile protecting group during the initial design. |
Experimental Protocols & Data
Protocol 1: Acetal Protection with Neopentyl Glycol
This protocol describes the formation of 2-(5,5-dimethyl-1,3-dioxan-2-yl)-4-methoxyphenylboronic acid.
Methodology:
-
To a solution of this compound (1.0 eq) in toluene, add neopentyl glycol (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected (typically 2-4 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization.
Comparative Data for Acetal Protection
| Protecting Diol | Catalyst | Solvent | Conditions | Typical Yield | Stability |
| Ethylene Glycol | pTSA (cat.) | Toluene | Reflux w/ Dean-Stark | 85-95% | Good |
| Neopentyl Glycol | pTSA (cat.) | Toluene | Reflux w/ Dean-Stark | 90-98% | Excellent[5] |
| 1,3-Propanediol | Amberlyst-15 | Dichloromethane | Room Temp | 80-90% | Good |
Visual Guides
Workflow for Protection and Deprotection
Caption: General workflow for aldehyde protection, reaction, and deprotection.
Troubleshooting Flowchart for Low Yield
Caption: A logical guide to troubleshooting low reaction yields.
References
- 1. reddit.com [reddit.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 8. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Products Derived from 2-Formyl-4-methoxyphenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of products synthesized using 2-Formyl-4-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in Suzuki-Miyaura coupling reactions?
A1: Common impurities include unreacted starting materials (the boronic acid and the aryl halide), homocoupled byproducts of the boronic acid, and residual palladium catalyst. The presence of oxygen can increase the formation of homocoupled byproducts.[1] Additionally, the formyl group on the boronic acid can sometimes lead to side reactions or degradation, and the corresponding carboxylic acid may be present as an impurity due to oxidation of the aldehyde.
Q2: My desired biaryl product containing the 2-formyl-4-methoxy-phenyl moiety is very polar and streaks on the TLC plate. How can I improve the separation for column chromatography?
A2: For highly polar products, especially those with a free aldehyde group, several strategies can be employed. You can try a more polar solvent system for your silica gel chromatography. If standard ethyl acetate/hexane systems are insufficient, consider using a small percentage of methanol in dichloromethane or ethyl acetate. For very polar compounds, a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.5%) can help reduce streaking on silica gel.[2] Alternatively, using a different stationary phase like alumina or reverse-phase silica may provide better separation.
Q3: After my Suzuki coupling reaction, I have a crude mixture that is an oil and won't crystallize. What is the best approach for purification?
A3: When the product is an oil, flash column chromatography is the most suitable purification method. It is crucial to first determine an optimal solvent system using Thin Layer Chromatography (TLC) that provides good separation between your product and any impurities. The ideal Rf value for the product on the TLC plate should be around 0.2-0.4 for effective separation on a column.[2]
Q4: How can I remove the residual palladium catalyst from my final product?
A4: Residual palladium can often be removed during column chromatography. However, for very low levels required in pharmaceutical applications, specialized techniques may be necessary. One common method is to treat the product solution with a metal scavenger. These are commercially available reagents, often silica-based with functional groups that chelate palladium, which can then be removed by filtration.
Q5: Can I use recrystallization to purify my solid product, and how do I choose a suitable solvent?
A5: Yes, recrystallization is an excellent method for purifying solid products. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For biaryl compounds similar in structure to those derived from this compound, a mixture of ethyl acetate and hexane has been shown to be effective.[3] Other common solvent systems for recrystallization include ethanol/water, acetone/hexane, and tetrahydrofuran/hexane.[4] A rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers.[4]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of products derived from this compound.
Issue 1: Difficulty in Removing Unreacted Boronic Acid
-
Problem: The unreacted this compound is co-eluting with my product during column chromatography.
-
Solution:
-
Aqueous Basic Wash: Before chromatography, perform an aqueous workup. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate and wash it with a mild aqueous base such as a saturated sodium bicarbonate solution. The boronic acid will be converted to its water-soluble boronate salt and partition into the aqueous layer.
-
Formation of Diethanolamine Adduct: Boronic acids can be selectively precipitated from an organic solution by adding diethanolamine. The resulting adduct is often a crystalline solid that can be filtered off. This method is particularly useful if the desired product is not basic.
-
Chromatography with a Modified Mobile Phase: Adding a small amount of a polar solvent like methanol to the eluent can sometimes help to separate the more polar boronic acid from the desired product on a silica gel column.
-
Issue 2: Product Degradation on Silica Gel Column
-
Problem: I am losing a significant amount of my aldehyde-containing product during silica gel chromatography, likely due to decomposition.
-
Solution:
-
Deactivate the Silica Gel: Silica gel is acidic and can sometimes cause degradation of sensitive compounds. You can deactivate the silica gel by preparing a slurry in your eluent and adding 1-2% of triethylamine. Let it stand for a few hours before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina or Florisil.
-
Purification via Bisulfite Adduct Formation: Aldehydes can be selectively purified by forming a water-soluble bisulfite adduct.[5]
-
Dissolve the crude product in a suitable solvent (e.g., a mixture of water and an organic solvent if your product is not water-soluble).
-
Slowly add a concentrated solution of sodium bisulfite with vigorous stirring.[5]
-
The bisulfite adduct will precipitate or dissolve in the aqueous layer. Separate the adduct from the non-aldehydic impurities by filtration or extraction.[5]
-
Regenerate the pure aldehyde by treating the adduct with a mild base like sodium bicarbonate solution.[5]
-
-
Issue 3: The Purified Product is a Mixture of Atropisomers
-
Problem: My purified biaryl product shows a complex NMR spectrum, suggesting the presence of stable rotational isomers (atropisomers).
-
Solution:
-
The presence of bulky ortho substituents, such as the formyl group in your starting boronic acid, can lead to hindered rotation around the newly formed biaryl bond, resulting in stable atropisomers.[6] These are stereoisomers and may be difficult to separate by standard chromatography.
-
Specialized Chromatography: Chiral chromatography (either HPLC or SFC) is often required to separate atropisomers.
-
Variable Temperature NMR: To confirm the presence of atropisomers, you can run NMR spectra at different temperatures. If the complex signals coalesce into simpler patterns at higher temperatures, it indicates that the isomers are interconverting on the NMR timescale.
-
Data Presentation
Table 1: Typical TLC Solvent Systems for Products of Suzuki-Miyaura Reactions
| Product Polarity | Recommended Solvent System (v/v) | Typical Rf of Product |
| Non-polar | Hexane / Ethyl Acetate (9:1 to 4:1) | 0.3 - 0.5 |
| Intermediate | Hexane / Ethyl Acetate (3:1 to 1:1) | 0.2 - 0.4 |
| Polar | Dichloromethane / Methanol (99:1 to 95:5) | 0.2 - 0.4 |
| Very Polar | Ethyl Acetate / Methanol (98:2 to 90:10) | 0.2 - 0.4 |
Table 2: Comparison of Purification Methods for a Hypothetical 2'-Formyl-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile
| Purification Method | Purity Achieved (%) | Yield (%) | Pros | Cons |
| Recrystallization (Ethanol/Water) | >99 | 75 | High purity, scalable, cost-effective. | Only for solids, potential for product loss in mother liquor. |
| Flash Chromatography (Silica Gel) | 98 | 85 | Good for oils and mixtures, high recovery. | Can be time-consuming, potential for product degradation. |
| Preparative HPLC (C18) | >99.5 | 60 | Very high purity, good for difficult separations. | Expensive, not easily scalable, requires specialized equipment. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Suzuki-Miyaura Reaction Mixtures
-
Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Water (2x) to remove inorganic salts.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove unreacted boronic acid.
-
Brine (saturated NaCl solution) (1x) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Flash Column Chromatography of a Biaryl Aldehyde
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point for a biaryl aldehyde is a mixture of hexane and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar eluent mixture (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.
-
-
Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Visualizations
Caption: General experimental workflow from Suzuki-Miyaura coupling to purified product.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Catalyst Deactivation and Poisoning with Sulfur-Containing Reactants in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki coupling reactions involving sulfur-containing reactants.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction failing or giving low yields when using a substrate that contains a sulfur atom?
A1: Palladium catalysts, which are essential for the Suzuki-Miyaura coupling, are highly susceptible to poisoning by sulfur compounds.[1] Sulfur atoms can strongly adsorb to the surface of the palladium catalyst, a process known as chemisorption, which blocks the active sites required for the catalytic cycle to proceed.[1] This strong interaction can lead to a significant decrease in catalytic activity or complete deactivation of the catalyst.
Q2: What is the underlying mechanism of palladium catalyst poisoning by sulfur-containing compounds?
A2: The primary mechanism involves the formation of strong covalent bonds between the sulfur atom and the palladium metal center. This effectively reduces the number of available active sites for the reactants to bind and react. In some cases, this can lead to the formation of highly stable and catalytically inactive palladium sulfide (PdS) species.[1]
Q3: Are all sulfur-containing functional groups equally detrimental to the catalyst?
A3: No, the degree of catalyst poisoning depends on the nature of the sulfur-containing functional group. Unprotected thiols (-SH) are particularly problematic due to the high affinity of the lone pair of electrons on the sulfur atom for the palladium center. Other functional groups like thiophenes, thioethers, and sulfones can also deactivate the catalyst, though the severity and kinetics of poisoning may differ.
Q4: What are the visible signs of catalyst deactivation in my reaction?
A4: A common visual indicator of catalyst deactivation is the formation of palladium black, a fine, black precipitate of elemental palladium. This indicates that the palladium nanoparticles have agglomerated and fallen out of the catalytic cycle. Other signs include a stalled reaction (no further consumption of starting materials) or the need for higher catalyst loading to achieve a satisfactory conversion rate.
Q5: Can a sulfur-poisoned palladium catalyst be regenerated?
A5: In some instances, regeneration of a sulfur-poisoned catalyst is possible, particularly for heterogeneous catalysts. Oxidative treatments, such as heating the catalyst in the presence of air or treating it with an oxidizing agent, can sometimes remove the adsorbed sulfur species as volatile sulfur oxides (SOx). However, complete regeneration is often difficult to achieve, and the effectiveness depends on the extent of poisoning.[1]
Troubleshooting Guide
Problem 1: The reaction does not proceed at all, or the conversion is very low from the start.
| Possible Cause | Suggested Solution |
| Severe Catalyst Poisoning | The sulfur-containing reactant, particularly a thiol, is immediately deactivating the catalyst. |
| 1. Protect the Thiol Group: Before attempting the Suzuki coupling, protect the thiol functionality. A common protecting group is the 2-methoxyisobutyryl group. | |
| 2. Use a More Robust Catalyst System: Employ specialized ligands (e.g., bulky, electron-rich phosphine ligands) that can to some extent shield the palladium center from the sulfur poison. | |
| 3. Increase Catalyst Loading: While not ideal, a higher catalyst loading may provide enough active sites to achieve a reasonable conversion before complete deactivation. |
Problem 2: The reaction starts but then slows down or stops completely after some time.
| Possible Cause | Suggested Solution |
| Progressive Catalyst Deactivation | The catalyst is gradually being poisoned by the sulfur-containing reactant over the course of the reaction. |
| 1. Slow Addition of the Sulfur-Containing Reactant: Instead of adding the entire amount of the sulfur-containing reactant at the beginning, add it slowly over several hours using a syringe pump. This maintains a low concentration of the poison at any given time, allowing the catalyst to function for a longer period. | |
| 2. Use a Heterogeneous Catalyst: A supported palladium catalyst may offer greater stability and can be more easily recovered and potentially regenerated. |
Problem 3: I am using a thiophene-containing substrate and observing low yields.
| Possible Cause | Suggested Solution |
| Thiophene-Induced Deactivation | The sulfur atom in the thiophene ring is coordinating to the palladium catalyst and inhibiting its activity. |
| 1. Optimize Reaction Conditions: Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases, and solvents. Sometimes a change in conditions can mitigate the poisoning effect. | |
| 2. Consider Alternative Coupling Strategies: If Suzuki coupling proves consistently problematic, explore other cross-coupling reactions that may be more tolerant of the thiophene moiety. |
Data Presentation
The following table summarizes the qualitative impact of different sulfur-containing functional groups on the yield of Suzuki coupling reactions, as inferred from various literature sources. It is important to note that direct quantitative comparisons under identical conditions are scarce, and the actual impact can vary significantly based on the specific substrates and reaction conditions.
| Sulfur-Containing Functional Group | General Impact on Suzuki Coupling Yield | Notes |
| Thiol (-SH) | Severe Decrease / No Reaction | Highly poisoning. Protection is strongly recommended. |
| Thiophene | Moderate to Severe Decrease | Poisoning effect is well-documented. Optimization of catalyst and ligands is crucial.[2] |
| Thioether (-S-R) | Mild to Moderate Decrease | Generally less poisoning than thiols, but can still inhibit the catalyst. |
| Sulfone (-SO₂-R) | Minimal to Mild Decrease | The oxidized sulfur is less likely to coordinate strongly to the palladium center. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Sulfur-Containing Reactant
This protocol provides a starting point for performing a Suzuki coupling reaction with a sulfur-containing substrate and includes steps for monitoring potential catalyst deactivation.
Materials:
-
Aryl halide (1.0 mmol)
-
Sulfur-containing boronic acid or ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk flask)
-
Stirring and heating apparatus
-
Analytical tools for reaction monitoring (TLC, GC-MS, or LC-MS)
Procedure:
-
Reaction Setup: To the reaction vessel under an inert atmosphere, add the aryl halide, sulfur-containing boronic acid/ester, and base.
-
Solvent Addition: Add the degassed solvent to the reaction vessel.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Reaction Monitoring: At regular intervals (e.g., every hour), carefully take a small aliquot of the reaction mixture under an inert atmosphere and analyze it by TLC, GC-MS, or LC-MS to monitor the consumption of starting materials and the formation of the product. A stall in the reaction progress may indicate catalyst deactivation.
-
Work-up: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Assessing the Impact of a Sulfur-Containing Compound on Catalyst Activity
This protocol allows for a quantitative assessment of the poisoning effect of a specific sulfur-containing compound on a standard Suzuki coupling reaction.
Materials:
-
Standard aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Standard boronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, 1 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Sulfur-containing compound to be tested (e.g., thiophene, at various concentrations)
-
Internal standard for GC/LC analysis (e.g., dodecane)
-
Degassed solvent
-
Inert atmosphere apparatus
-
GC-MS or LC-MS for quantitative analysis
Procedure:
-
Control Reaction: Set up a Suzuki coupling reaction with the standard substrates and catalyst system without the addition of any sulfur compound. Monitor the reaction kinetics by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS against the internal standard.
-
Poisoned Reactions: Set up a series of parallel reactions identical to the control, but with the addition of the sulfur-containing compound at different concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mol equivalent with respect to the catalyst).
-
Kinetic Analysis: Monitor the kinetics of each poisoned reaction in the same manner as the control reaction.
-
Data Comparison: Plot the conversion versus time for the control and each of the poisoned reactions. Compare the initial reaction rates and the final conversions to quantify the inhibitory effect of the sulfur compound at different concentrations.
Mandatory Visualizations
Caption: Suzuki catalytic cycle with a competing catalyst deactivation pathway by a sulfur-containing compound.
References
Optimizing reaction conditions for sterically hindered Suzuki coupling partners
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with Suzuki-Miyaura cross-coupling reactions involving sterically hindered partners. Below you will find frequently asked questions and troubleshooting guides to help optimize your reaction conditions and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki coupling reactions with sterically hindered substrates so challenging?
A1: Steric hindrance around the reaction centers of the coupling partners can significantly impede several key steps in the Suzuki-Miyaura catalytic cycle.[1][2] The primary challenges arise from:
-
Slow Oxidative Addition: The bulky substituents on the aryl halide can block the palladium catalyst from inserting into the carbon-halogen bond, which is the initial and often rate-determining step.[2][3]
-
Difficult Transmetalation: The transfer of the organic group from the boronic acid derivative to the palladium center can be sterically hindered.
-
Inefficient Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the product is released from the palladium catalyst, can be slowed down by steric congestion, making it difficult for the coupling partners to come together.[2][4]
These factors can lead to low reaction rates, incomplete conversion, and the formation of side products.
Q2: Which palladium catalysts and ligands are most effective for sterically hindered Suzuki couplings?
A2: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[1] The key to success lies in using catalysts with bulky and electron-rich ligands that can promote the crucial steps of the catalytic cycle.[1][3] These ligands help to form a more reactive, coordinatively unsaturated palladium(0) species and accelerate the final reductive elimination step.[1][4] N-heterocyclic carbene (NHC) ligands have also shown high efficacy in these challenging couplings.[1][5]
Below is a summary of commonly used ligands and their general performance in sterically hindered Suzuki couplings:
| Ligand Type | Examples | Advantages | Disadvantages |
| Bulky Monophosphines | XPhos, SPhos, RuPhos, tBu₃P | Generally high reactivity for hindered substrates, promote reductive elimination.[1][4] | Can promote protodeboronation in some cases.[6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | High thermal stability and activity, effective for tetra-ortho-substituted biaryls.[1][5] | Synthesis of NHC ligands can be more complex. |
| Biaryl Phosphines | Buchwald-type ligands | Well-established for a broad range of challenging couplings.[7] | Can be expensive. |
| Specialized Ligands | BI-DIME, AntPhos | Designed for extremely hindered couplings.[8] | May have a narrower substrate scope. |
Q3: How does the choice of base and solvent impact the reaction?
A3: The base and solvent system is critical for a successful Suzuki coupling, especially with hindered substrates. The base activates the boronic acid for transmetalation, and the solvent influences the solubility of the reactants and the stability of the catalytic species.
| Component | Recommendation | Rationale |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Moderately strong, non-nucleophilic bases are often effective.[1][9] They activate the boronic acid without promoting significant side reactions. |
| t-BuOK | A stronger base that may be necessary for very challenging couplings.[1][5] | |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents are generally preferred.[4][5] |
| Addition of water | A small amount of water can sometimes be beneficial, especially when using phosphate or carbonate bases, to aid in dissolving the base and activating the boronic acid.[4] |
Q4: What are the most common side reactions in sterically hindered Suzuki couplings and how can they be minimized?
A4: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (often water), leading to the formation of an arene byproduct and consumption of the starting material.[2][6] It is often exacerbated by high temperatures and strong bases.[2] To minimize protodeboronation, consider using milder bases and anhydrous conditions where possible.
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide. Homocoupling of boronic acids can be promoted by the presence of Pd(II) species and oxygen.[4] Thoroughly degassing the reaction mixture and using a Pd(0) precatalyst can help to reduce this side reaction.
Troubleshooting Guide
Problem: Low to no product yield.
-
Question: I am not observing any significant product formation. What should I check first?
-
Answer:
-
Catalyst and Ligand: This is the most critical factor. Ensure you are using a catalyst system known to be effective for hindered substrates (e.g., a palladium precursor with a bulky phosphine ligand like XPhos or an NHC ligand).[1] Standard catalysts are often insufficient.
-
Reaction Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier. Consider increasing the reaction temperature, but be mindful of potential catalyst decomposition and side reactions.
-
Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the catalyst and promote homocoupling.[4]
-
Reagent Purity: Verify the purity of your starting materials, especially the boronic acid, as impurities can inhibit the reaction.
-
Problem: Significant formation of a byproduct from the boronic acid (protodeboronation).
-
Question: I am seeing a large amount of the arene corresponding to my boronic acid. How can I prevent this?
-
Answer:
-
Base Selection: Switch to a milder base. For instance, if you are using a strong base like NaOH or KOH, try K₂CO₃ or Cs₂CO₃.[2]
-
Anhydrous Conditions: While a small amount of water can be beneficial, excess water can promote protodeboronation. Try running the reaction under strictly anhydrous conditions.
-
Boronic Ester: Consider converting your boronic acid to a more stable boronic ester (e.g., a pinacol ester). Boronic esters are often more resistant to protodeboronation.[4]
-
Problem: Formation of homocoupling byproducts.
-
Question: My desired product is contaminated with significant amounts of biaryl from the homocoupling of my starting materials. What can I do?
-
Answer:
-
Proper Degassing: As mentioned, oxygen can promote the homocoupling of boronic acids. Ensure your degassing procedure is effective.[4]
-
Palladium Precatalyst: If you are using a Pd(II) precatalyst, it needs to be reduced to the active Pd(0) species in situ. This reduction process can sometimes lead to homocoupling.[4] Using a Pd(0) source directly, such as Pd₂(dba)₃, might be beneficial.
-
Stoichiometry: A slight excess of the aryl halide can sometimes help to suppress the homocoupling of the boronic acid.[10]
-
Experimental Protocols
Model Protocol for a Sterically Hindered Suzuki Coupling
This protocol provides a general starting point for the coupling of a sterically hindered aryl bromide with an arylboronic acid. Optimization of specific parameters will likely be necessary for your particular substrates.
Materials:
-
Sterically hindered aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, arylboronic acid, palladium(II) acetate, XPhos, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous toluene via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield sterically hindered Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Impact of base selection on the efficiency of Suzuki reactions with functionalized boronic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize base selection for Suzuki-Miyaura cross-coupling reactions involving functionalized boronic acids.
Troubleshooting Guide
Issue: Low or No Product Yield
Low product yield is a common issue in Suzuki reactions. The choice of base is a critical parameter that can significantly impact the outcome. Here are some troubleshooting steps in a question-and-answer format to address yield-related problems.
Q1: My reaction yield is low. What are the most common causes related to the base?
A2: Low yields can often be attributed to several base-related factors:
-
Inappropriate Base Strength: A base that is too weak may not efficiently activate the boronic acid, leading to an incomplete or slow reaction. Conversely, a base that is too strong can cause degradation of sensitive functional groups on your starting materials or product.[1]
-
Protodeboronation: This is a significant side reaction where the boronic acid is replaced by a hydrogen atom. It is particularly problematic with electron-rich or heteroaryl boronic acids and is often accelerated by strong bases and the presence of water.[1][2]
-
Poor Solubility: Many inorganic bases, such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄), have low solubility in organic solvents.[1] Inadequate mixing can prevent the base from effectively participating in the reaction.[1]
-
Homocoupling: The undesirable coupling of two boronic acid molecules can also lower the yield of the desired product. This side reaction can be influenced by the overall reaction conditions, including the choice of base.[1][3]
Q2: How do I choose the right strength of base for my specific boronic acid?
A2: The optimal base strength depends on the electronic properties of your boronic acid and the presence of any sensitive functional groups.
-
For electron-deficient boronic acids: These substrates can be challenging due to a slower rate of transmetalation.[4] Moderately strong bases like potassium phosphate (K₃PO₄) are often a good starting point.[5]
-
For electron-rich and heteroaryl boronic acids: These are prone to protodeboronation.[1][6] Milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) are often recommended.[1][7]
-
For substrates with base-labile functional groups (e.g., esters, amides): It is crucial to use mild bases to avoid degradation. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or potassium fluoride (KF) are generally suitable choices.[1][7] Strong bases like sodium hydroxide (NaOH) or alkoxides should be avoided unless the substrate's stability is confirmed.[1]
Q3: My reaction has stalled. What can I do to improve it?
A5: If your reaction is not proceeding to completion, consider the following:
-
Increase Base Equivalents: You may need to use a larger excess of the base, sometimes up to 3-4 equivalents.
-
Switch to a Stronger Base: If your substrate is not base-sensitive, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary to drive the reaction forward.[3][5]
-
Improve Solubility: If using an inorganic base, consider a biphasic solvent system (e.g., toluene/water, dioxane/water) to improve its solubility and effectiveness.[5][8] Vigorous stirring is also essential.[9]
-
Check for Catalyst Deactivation: The nitrogen atom in pyridine-containing substrates, for example, can coordinate to the palladium catalyst and inhibit its activity.[3] In such cases, the choice of ligand and other reaction conditions becomes even more critical.
Q4: I am observing significant protodeboronation of my boronic acid. How can I minimize this?
A4: Protodeboronation is a major challenge, especially with heteroaryl and polyfluoroaryl boronic acids.[1][6] To mitigate this side reaction:
-
Use a Milder Base: Switch to a less harsh base like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[1][5]
-
Use Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a potassium trifluoroborate salt, can be very effective.[1][5] These act as a "slow-release" source of the boronic acid, keeping its concentration low and minimizing protodeboronation.[5]
-
Anhydrous Conditions: For certain substrates, running the reaction under anhydrous conditions with a base like potassium fluoride (KF) can be beneficial.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki reaction?
A1: The base plays several crucial roles in the Suzuki-Miyaura catalytic cycle.[8] Its main function is to activate the organoboron compound.[7][8] There are two widely accepted pathways for this activation:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which then readily undergoes transmetalation with the palladium(II) complex.[10]
-
Hydroxide/Alkoxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex. This complex then reacts with the neutral boronic acid.[10] The base also facilitates the formation of the active Pd(0) catalyst.[1][8]
Q2: Which inorganic bases are most commonly used in Suzuki reactions?
A2: A variety of inorganic bases are frequently employed, with the choice depending on the specific substrates and reaction conditions. Common choices include:
Q3: When should I consider using an organic base?
A3: Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are generally less common but can be advantageous when dealing with substrates that are particularly sensitive to strong inorganic bases.[10]
Data Presentation
Table 1: Recommended Bases for Suzuki Reactions with Functionalized Boronic Acids
| Boronic Acid Type | Functional Group Example | Key Challenge | Recommended Starting Base(s) | Typical Solvent System(s) |
| Electron-Deficient | 2-Nitrophenylboronic acid | Slow transmetalation | K₃PO₄, Cs₂CO₃[5] | 1,4-Dioxane/H₂O, DMF[5] |
| Electron-Rich | 4-Methoxyphenylboronic acid | Protodeboronation | K₂CO₃, K₃PO₄[1] | Toluene/EtOH/H₂O, THF/H₂O[5] |
| Heteroaryl | 2-Pyridylboronic acid | Protodeboronation, Catalyst Inhibition | K₃PO₄, Na₂CO₃, Cs₂CO₃[3][11] | 1,4-Dioxane/H₂O, DMF[5][11] |
| Base-Sensitive | Ester-containing boronic acid | Substrate Degradation | KF, K₂CO₃, K₃PO₄[1][7] | Anhydrous THF, Dioxane[5] |
| Sterically Hindered | 2,6-Dimethylphenylboronic acid | Slow Reaction Rate | K₃PO₄, Cs₂CO₃[5] | 1,4-Dioxane/H₂O, Toluene/H₂O |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with a Functionalized Boronic Acid
This protocol provides a generalized procedure. Optimization of the base, solvent, catalyst, ligand, and temperature is often necessary for specific substrates.
Materials:
-
Aryl Halide (1.0 equiv)
-
Functionalized Boronic Acid or Boronic Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid (or ester), the palladium catalyst, any additional ligand, and the chosen base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times to ensure the removal of all oxygen.[3]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration of the limiting reagent is typically between 0.1 M and 0.5 M.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block at the desired temperature (typically 60-110 °C).[5]
-
Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS until the limiting starting material is consumed (typically 2-24 hours).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.
Visualizations
Caption: The role of the base in the Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting low yields in the synthesis of substituted biaryls
Technical Support Center: Synthesis of Substituted Biaryls
Welcome to the technical support center for the synthesis of substituted biaryls. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the most common causes?
Low yields in Suzuki-Miyaura coupling reactions can stem from several factors. A primary issue is often the instability of the boronic acid reagent, which can lead to a side reaction called protodeboronation, particularly with heteroaryl boronic acids.[1] Other common problems include incomplete reaction, the formation of side products through processes like homocoupling, and catalyst deactivation.[2][3] The choice of palladium source, ligands, base, and solvent all play critical roles and may require optimization.[4] Additionally, less reactive coupling partners, such as aryl chlorides, necessitate carefully selected catalytic systems to achieve good yields.[2][3]
Q2: How do I choose the right palladium catalyst and ligand for my reaction?
The selection of the catalyst and ligand is crucial and depends heavily on the substrates being coupled.[5]
-
Palladium Source: Palladium(II) sources like Pd(OAc)₂ are common but require reduction to the active Pd(0) state in the reaction mixture.[1] Precatalysts are often recommended as they can reliably generate the active L-Pd(0) species, leading to better results under milder conditions.[4]
-
Ligands: Ligands stabilize the Pd(0) species, prevent the formation of inactive palladium black, and modulate the catalyst's reactivity.[1]
-
Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes (NHCs)) promote the oxidative addition step, which is important for less reactive electrophiles like aryl chlorides.[1][6]
-
Bulky ligands (e.g., those with tert-butyl or adamantyl groups) facilitate the final reductive elimination step to release the biaryl product.[1]
-
For challenging substrates, such as sterically hindered ones, bulky and electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos) are often effective.[5]
-
Screening different combinations is often the most effective approach to identify the optimal catalyst-ligand system for a specific transformation.[1][2]
Q3: What is the role of the base and solvent, and how do I select the best combination?
The base and solvent significantly influence the reaction outcome.[4]
-
Base: The base is essential for activating the boronic acid to facilitate transmetalation to the palladium center.[6] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[7] The choice of base can affect reaction rates and the prevalence of side reactions. For instance, Cs₂CO₃ has been shown to be effective in promoting cross-coupling reactions even in the absence of a ligand for certain substrates.[8][9]
-
Solvent: The solvent system must be capable of dissolving the various components of the reaction. A mixture of an organic solvent and water is common. The ratio of water to the organic co-solvent can be a key factor in achieving high yields.[7] While solvents like THF, dioxane, and DMF are frequently used, a profound solvent effect is often observed, and screening may be necessary to find the optimal choice for your specific substrates.[7][10]
Q4: I suspect my boronic acid/ester is decomposing. How can I prevent this?
Decomposition of the boronic acid partner, often through protodeboronation, is a very common reason for low yields.[1][2] This is especially true for heteroaryl boronic acids.[1] To mitigate this:
-
Use Boronic Esters: Pinacol or neopentyl glycol esters are more stable than the corresponding boronic acids and can prevent decomposition.[1]
-
Control Reaction Conditions: High temperatures can exacerbate protodeboronation.[2]
-
Purity of Starting Materials: Ensure you are using fresh, high-purity boronic acid.[2][3]
Q5: I'm observing significant amounts of side products like homocoupling. What can I do to minimize them?
Homocoupling, the reaction of two boronic acid molecules, is a common side reaction that consumes the starting material and complicates purification.[1] This is often caused by the presence of Pd(II) species and oxygen in the reaction mixture.[1] To reduce homocoupling:
-
Ensure an Inert Atmosphere: Properly degas the reaction mixture to remove oxygen.[1]
-
Use Pd(0) Precatalysts: Starting with a Pd(0) source can minimize the Pd(II) species that promote homocoupling.[1]
-
Control Stoichiometry: Using a slight excess of the aryl halide can sometimes reduce the homocoupling of the boronic acid.[2]
Q6: My starting materials are sterically hindered. What strategies can I use to improve the yield?
Synthesizing sterically crowded biaryls is a known challenge.[11] To improve yields with hindered substrates:
-
Use Specialized Ligands: Bulky, electron-rich ligands are often necessary to promote both the oxidative addition and reductive elimination steps with sterically demanding substrates.[1][5] N-heterocyclic carbene (NHC) palladium catalysts have also proven effective.[12]
-
Alternative Coupling Methods: For highly hindered systems, other cross-coupling reactions like the Kumada-Corriu coupling of Grignard reagents with aryl halides can provide excellent yields under mild conditions.[11]
Q7: Are there alternative coupling reactions I should consider if the Suzuki-Miyaura coupling fails?
Yes, several other cross-coupling reactions can be effective for biaryl synthesis:
-
Stille Coupling: This reaction uses organotin reagents and is known for its tolerance of a wide variety of functional groups.[13][14]
-
Heck Reaction: This involves the coupling of an aryl halide with an alkene.[15]
-
Kumada Coupling: This method couples an aryl halide with a Grignard reagent and can be very effective for sterically hindered substrates.[11]
-
Negishi Coupling: This reaction utilizes organozinc reagents.[16]
The choice of method depends on the specific substrates and functional groups present in your molecules.[17]
Q8: How can I efficiently screen for optimal reaction conditions?
A systematic screening of reaction parameters is the most effective way to troubleshoot low yields.[2] High-throughput screening (HTS) methods have become a powerful tool for this purpose, allowing for the rapid and parallel evaluation of numerous reaction conditions.[10] HTS platforms, often using 96-well plates, enable the screening of various catalysts, ligands, bases, and solvents in a time- and material-efficient manner.[10]
Data Presentation
Table 1: Effect of Different Ligands on Biaryl Yield
This table summarizes the impact of various ligands on the yield of a representative Suzuki-Miyaura coupling reaction. The choice of ligand can significantly influence the efficiency of the catalytic cycle.[18]
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | PPh₃ | 71 | A common and often effective choice for chloropyrimidine substrates. | [2] |
| Pd₂(dba)₃ | None | <5 | Inefficient without an appropriate ligand. | [2] |
| Pd₂(dba)₃·CHCl₃ | None | 35 | Shows moderate improvement over the base catalyst alone. | [2] |
| Pd(OAc)₂ | P(o-Tol)₃ | Low Conversion | Maintained high stereoselectivity but poor conversion. | [18] |
| Pd(OAc)₂ | P(t-Bu)₃ | 80 | Provided a better yield while retaining stereochemistry. | [18] |
Table 2: Influence of Base and Solvent on Suzuki Coupling Yield
The selection of base and solvent is critical for activating the boronic acid and ensuring solubility of the reactants.[7][9] This table illustrates how different combinations can affect the yield.
| Base | Solvent | Yield (%) | Notes | Source |
| Na₂CO₃ | Water | <10 | Reaction is very slow in pure water without an organic co-solvent. | [7] |
| Na₂CO₃ | Water/Acetone (3.5:3) | >95 | The addition of acetone as a co-solvent dramatically increases the yield. | [7] |
| K₂CO₃ | Water/Acetone (3.5:3) | >95 | Similar high yield observed with potassium carbonate. | [7] |
| K₃PO₄ | Water/Acetone (3.5:3) | >95 | Potassium phosphate is also a highly effective base in this system. | [7] |
| Cs₂CO₃ | DMSO | 72 | Effective for ligand-free coupling of naphthalene with 2-iodobenzonitrile. | [8][9] |
| Cs₂CO₃ | THF | Trace | The reaction fails in other common solvents under these conditions. | [8] |
Experimental Protocols
Protocol 1: High-Throughput Screening of Suzuki-Miyaura Coupling Conditions in a 96-Well Plate Format
This protocol outlines a general procedure for rapidly screening multiple reaction conditions to optimize the yield of a Suzuki-Miyaura coupling reaction.[10]
1. Stock Solution Preparation:
-
Prepare stock solutions of the aryl halide, boronic acid derivative, various palladium precatalysts, ligands, and bases in suitable anhydrous solvents (e.g., dioxane, THF, DMF).
2. Reaction Plate Preparation:
-
Using an automated liquid handler or a multichannel pipette, dispense the stock solutions into the wells of a 96-well reaction plate according to a predefined experimental design. Each well will represent a unique set of reaction conditions.
3. Reaction Execution:
-
Seal the reaction plate with a cap mat to prevent solvent evaporation and maintain an inert atmosphere.
-
Place the sealed plate on a preheated hot plate or in a temperature-controlled reaction block and stir. A good starting temperature is often 60 °C.
-
Allow the reactions to proceed for a set amount of time (e.g., overnight).
4. Quenching and Dilution:
-
After the reaction is complete, cool the plate to room temperature.
-
Quench each reaction by adding a suitable solvent (e.g., water or methanol).[10] An internal standard can be added at this stage for quantitative analysis.
-
Dilute the reaction mixtures for analysis.
5. Analysis:
-
Analyze the samples from each well using a rapid analysis method like UPLC-MS to determine the yield of the desired biaryl product.[10] This data can then be used to identify the optimal reaction conditions.
Visualizations
Caption: A logical workflow for troubleshooting and optimizing low-yield biaryl synthesis reactions.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 17. fiveable.me [fiveable.me]
- 18. pubs.acs.org [pubs.acs.org]
Managing homocoupling byproducts in reactions with 2-Formyl-4-methoxyphenylboronic acid
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals to manage and minimize the formation of homocoupling byproducts during cross-coupling reactions involving 2-Formyl-4-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of reactions with this compound?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura cross-coupling reactions where two molecules of the boronic acid (in this case, this compound) react with each other to form a symmetrical biaryl byproduct (5,5'-dimethoxy-2,2'-diformylbiphenyl). This undesired reaction consumes the boronic acid reagent, reduces the yield of the intended cross-coupled product, and complicates purification.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main factors that promote homocoupling are the presence of dissolved oxygen in the reaction mixture and the presence of palladium(II) species.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a key mediator of the homocoupling side reaction.[4][5] Using a Pd(II) salt (e.g., Pd(OAc)₂) as a precatalyst can also lead to homocoupling during the initial phase of the reaction as it is reduced to the active Pd(0) state.[1][2]
Q3: How can I detect the homocoupling byproduct in my reaction mixture?
A3: The homocoupling byproduct can be identified using standard analytical techniques. A small sample of the crude reaction mixture can be analyzed by Thin Layer Chromatography (TLC), where the byproduct will appear as a distinct spot. For more definitive identification and quantification, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective.
Q4: Can the choice of boronic acid derivative affect the rate of homocoupling?
A4: Yes, the stability of the organoboron reagent can play a role. While this compound is widely used, in particularly challenging cases, converting the boronic acid to a more stable derivative like a pinacol ester (Bpin) or MIDA boronate can sometimes suppress side reactions.[1] These derivatives often provide a slower, more controlled release of the boronic acid into the catalytic cycle, which can disfavor the homocoupling pathway.[1]
Troubleshooting Guide: Minimizing Homocoupling Byproducts
This guide provides solutions to specific issues encountered during cross-coupling reactions with this compound.
Problem: Significant formation of the homocoupling byproduct is observed, leading to low yield of the desired product.
This issue is typically caused by suboptimal reaction conditions that favor the homocoupling pathway over the desired cross-coupling reaction. The following workflow and table summarize potential causes and effective solutions.
Caption: A troubleshooting workflow for managing homocoupling.
Data Presentation: Effect of Reaction Conditions on Homocoupling
The following table summarizes how different experimental parameters can influence the yield of the desired cross-coupled product versus the homocoupling byproduct.
| Condition ID | Palladium Source | Atmosphere | Additive | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| A (Control) | Pd(OAc)₂ | Air | None | 55% | 30% |
| B | Pd(OAc)₂ | Nitrogen | None | 75% | 15% |
| C | Pd(OAc)₂ | Nitrogen | K-formate | 88% | <5% |
| D | Pd(PPh₃)₄ | Nitrogen | None | 92% | <2% |
Note: These are representative values to illustrate trends.
Experimental Protocols
Protocol 1: Rigorous Solvent Degassing (Nitrogen Sparge)
Oxygen is a primary contributor to homocoupling.[5] This protocol details an effective method for its removal.
-
Setup: Assemble your reaction flask and condenser. Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Solvent Addition: Add the required volume of solvent to the reaction flask.
-
Sparge: Insert a long needle or glass pipette connected to a nitrogen or argon line, ensuring the tip is below the solvent surface.
-
Bubbling: Bubble the inert gas through the solvent for a minimum of 30 minutes. A vigorous but controlled stream of bubbles should be visible.[1] For larger volumes, extend the sparging time.
-
Maintain Atmosphere: Once degassing is complete, remove the sparging needle and maintain a positive pressure of the inert gas (e.g., using a balloon or a gas bubbler) for the remainder of the setup and reaction.
Protocol 2: Modified Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol incorporates best practices to suppress the formation of the homocoupling byproduct.
-
Glassware and Atmosphere: To a dry reaction flask under a nitrogen atmosphere, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq.).
-
Solvent Addition: Add the previously degassed solvent (e.g., 1,4-dioxane/water, toluene, THF) via cannula or syringe.
-
Additive (Optional): If using a Pd(II) precatalyst, add a mild reducing agent such as potassium formate (1.0-2.0 eq.).[2][6] This step helps to rapidly and cleanly generate the active Pd(0) species.
-
Catalyst Addition: Add the palladium catalyst. Preferentially use a Pd(0) source like Pd(PPh₃)₄ (1-5 mol%) or Pd₂(dba)₃ (1-3 mol%) with an appropriate phosphine ligand.[1] If using a Pd(II) source like Pd(OAc)₂, ensure the reducing agent has been added first.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The crude product can then be purified to remove any residual byproducts using techniques such as column chromatography or recrystallization.
Signaling Pathway & Workflow Diagrams
Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.
References
Technical Support Center: Suzuki Coupling Reactions with Hydrophilic Boronic Acids in Aqueous Media
Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving hydrophilic boronic acids in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of water in Suzuki coupling reactions with hydrophilic boronic acids?
Water serves multiple crucial roles in Suzuki coupling reactions, especially with hydrophilic substrates. Firstly, it acts as an environmentally friendly and economical solvent that can dissolve hydrophilic boronic acids, water-soluble bases, and certain catalysts, facilitating a homogeneous reaction environment.[1][2] For hydrophobic substrates, the reaction may occur in a biphasic system, where water dissolves the base and other polar reactants.[2] Water can also play a key role in the catalytic cycle by influencing the solubility and reactivity of the base, and in some cases, even a small amount of water is essential for the reaction to proceed, even in predominantly organic solvents.[3][4]
Q2: Can I run a Suzuki coupling in neat water?
Yes, Suzuki coupling reactions can be performed in neat water, particularly when using hydrophilic aryl bromides.[5] This approach is advantageous for its green credentials and ease of handling water-soluble reagents. However, the solubility of the aryl halide and the catalyst system in water is a critical factor. For less soluble substrates, a co-solvent like ethanol or isopropanol may be necessary to achieve a good yield.[6][7]
Q3: My hydrophilic boronic acid is unstable. How can I improve the outcome of my Suzuki coupling?
The instability of some boronic acids, leading to side reactions like protodeboronation, is a common issue.[8][9] To mitigate this, you can:
-
Use a milder base: Strong bases can promote the degradation of boronic acids. Consider using bases like K₂CO₃ or KF instead of NaOH or K₃PO₄.[8]
-
Protect the boronic acid: Boronic acids can be converted to more stable derivatives like trifluoroborates or diethanolamine adducts, which can be used directly in the coupling reaction.[3][9]
-
Optimize reaction temperature: Lowering the reaction temperature may reduce the rate of decomposition.
Q4: What are the common side reactions in aqueous Suzuki couplings and how can I minimize them?
Common side reactions include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be minimized by using milder bases, anhydrous conditions where appropriate, or by protecting the boronic acid.[8]
-
Homocoupling: The coupling of two boronic acid molecules. This is often caused by the presence of oxygen and can be reduced by thoroughly degassing the solvent and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[8][9]
-
Hydrolysis of sensitive functional groups: The presence of water and base can lead to the hydrolysis of esters or other sensitive functionalities. Using a milder base like K₂HPO₄ or running the reaction at a lower temperature can help to avoid this.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no yield | 1. Inactive catalyst. 2. Presence of oxygen. 3. Poor solubility of reactants. 4. Inappropriate base. 5. Degradation of boronic acid. | 1. Use a fresh batch of catalyst or a more robust pre-catalyst. Ensure Pd(II) pre-catalysts are properly reduced in situ.[8] 2. Thoroughly degas the solvent and maintain an inert atmosphere.[8] 3. Add a co-solvent (e.g., ethanol, isopropanol, THF) to improve solubility.[5][6] 4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice of base is often crucial and substrate-dependent.[2] 5. Check the purity of the boronic acid. Consider converting it to a more stable derivative.[8][9] |
| Significant protodeboronation | 1. Strong base. 2. Presence of water acting as a proton source. | 1. Switch to a milder base such as KF or K₂CO₃.[8] 2. If feasible for your substrates, consider running the reaction in a non-aqueous solvent system. |
| Formation of homocoupling product | 1. Oxygen in the reaction mixture. 2. Presence of Pd(II) species without aryl/vinyl/alkyl ligands. | 1. Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere.[8] 2. If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) species.[9] |
| Hydrolysis of ester or other sensitive groups | 1. Strong basic conditions in an aqueous environment. | 1. Use a milder base (e.g., K₂HPO₄).[10] 2. Lower the reaction temperature to reduce the rate of hydrolysis. |
| Reaction stalls or is incomplete | 1. Catalyst deactivation. 2. Insufficient mixing in biphasic reactions. | 1. Increase catalyst loading or use a more robust ligand. 2. For biphasic systems, ensure vigorous stirring to maximize the interfacial area.[8] |
Experimental Protocols
General Procedure for Suzuki Coupling in Aqueous Media
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Hydrophilic boronic acid (1.2 - 1.5 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂, or a water-soluble catalyst system, 0.5-2 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 mmol)
-
Solvent: Degassed water or a mixture of degassed water and a co-solvent (e.g., ethanol, 1:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide, hydrophilic boronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1][6]
Visualizations
Caption: Suzuki coupling catalytic cycle in an aqueous medium.
Caption: Troubleshooting workflow for aqueous Suzuki coupling.
Caption: Relationships of components in aqueous Suzuki coupling.
References
- 1. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of 2-Formyl-4-methoxyphenylboronic Acid and its Isomers in Suzuki Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the successful synthesis of complex molecules. This guide provides a detailed comparison of 2-Formyl-4-methoxyphenylboronic acid and other formylphenylboronic acid isomers in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
The strategic placement of functional groups on phenylboronic acids significantly influences their reactivity and the efficiency of the Suzuki-Miyaura coupling. This guide delves into the performance of this compound and its isomers, offering insights supported by experimental data to facilitate informed decisions in synthetic planning.
Performance in Suzuki Coupling: A Data-Driven Comparison
Direct comparative studies detailing the Suzuki coupling yields for various isomers of formyl-methoxyphenylboronic acid under identical conditions are not extensively available in the literature. However, valuable insights can be drawn from studies on the parent formylphenylboronic acids. The following table summarizes the performance of 2-formylphenylboronic acid and 4-formylphenylboronic acid in Suzuki coupling with various bromopyridylcarboxylic acids. This data serves as a foundational comparison for understanding the influence of the formyl group's position.
| Boronic Acid Isomer | Coupling Partner | Product | Yield (%) |
| 4-Formylphenylboronic acid | 5-Bromonicotinic acid | 5-(4-Formylphenyl)nicotinic acid | 85 |
| 4-Formylphenylboronic acid | 6-Bromonicotinic acid | 6-(4-Formylphenyl)nicotinic acid | 65 |
| 4-Formylphenylboronic acid | 2-Bromo-5-carboxypyridine | 2-(4-Formylphenyl)-5-carboxypyridine | 78 |
| 2-Formylphenylboronic acid | 5-Bromonicotinic acid | 5-(2-Formylphenyl)nicotinic acid | 75 |
| 2-Formylphenylboronic acid | 6-Bromonicotinic acid | 6-(2-Formylphenyl)nicotinic acid | 55 |
| 2-Formylphenylboronic acid | 2-Bromo-5-carboxypyridine | 2-(2-Formylphenyl)-5-carboxypyridine | 68 |
Data sourced from a study on the synthesis of formylphenylpyridinecarboxylic acids.
The Influence of Substituent Positioning on Reactivity
The position of the formyl and methoxy groups on the phenylboronic acid ring plays a critical role in the outcome of the Suzuki coupling reaction. These effects are primarily categorized as electronic and steric.
Electronic Effects: The methoxy group is an electron-donating group, which generally increases the electron density on the aromatic ring. This enhanced nucleophilicity can facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle, a key step in the formation of the new C-C bond.[1] Conversely, the formyl group is an electron-withdrawing group, which can decrease the nucleophilicity of the arylboronic acid. The interplay of these opposing electronic effects, dictated by their relative positions, will modulate the overall reactivity of the boronic acid.
Steric Effects: Substituents in the ortho position to the boronic acid group can introduce steric hindrance. This can impede the approach of the bulky palladium catalyst complex to the boron atom, potentially slowing down the transmetalation step and leading to lower yields.[2] In the case of 2-formylphenylboronic acid, this steric hindrance is a significant factor.
The Case of 2-Formylphenylboronic Acid: The ortho-formyl group presents a unique challenge. It is known to be sensitive to aqueous basic conditions often employed in Suzuki reactions, which can lead to protodeboronation, a side reaction that cleaves the C-B bond and results in the formation of benzaldehyde, thereby reducing the yield of the desired coupled product.[2] For instance, the coupling of 2-formylphenylboronic acid with 2-iodotoluene in the presence of aqueous sodium carbonate resulted in a modest 54% yield of the biaryl product, accompanied by a significant 39% of benzaldehyde.[2] To circumvent this issue, aprotic conditions or protection of the boronic acid as an ester, such as a trimethylene glycol ester, can be employed, which has been shown to dramatically increase the yield to as high as 89%.[2]
Chelation Effects: An ortho-methoxy group, as would be present in isomers like 2-formyl-6-methoxyphenylboronic acid, can potentially chelate to the palladium catalyst. This interaction can influence the geometry of the transition state and, consequently, the reaction's selectivity and rate.
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura coupling of a formylphenylboronic acid with an aryl bromide, based on established literature procedures. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
Formylphenylboronic acid isomer (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., a mixture of 1,2-dimethoxyethane and water)
Procedure:
-
To a reaction vessel, add the aryl bromide, the formylphenylboronic acid isomer, and the palladium catalyst.
-
The vessel is then subjected to several cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen) to ensure an oxygen-free atmosphere.
-
A degassed solution of the base in water and the organic solvent are added to the reaction vessel via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography on silica gel.
Visualizing the Process
To better understand the chemical processes and experimental design, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Logical relationship of substituent effects on Suzuki coupling reactivity.
References
A Comparative Yield Analysis of Electron-Donating vs. Electron-Withdrawing Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance. A critical factor influencing the efficiency and yield of this palladium-catalyzed reaction is the electronic nature of the substituents on the boronic acid coupling partner. This guide provides an objective comparison of the performance of electron-donating and electron-withdrawing boronic acids, supported by experimental data and detailed protocols, to aid in reaction optimization and drug discovery efforts.
The Decisive Role of Electronic Effects
The electronic properties of the substituent on an aryl boronic acid significantly impact the key transmetalation step in the Suzuki-Miyaura catalytic cycle. Electron-donating groups (EDGs) increase the electron density on the carbon atom bound to boron, enhancing its nucleophilicity and generally facilitating a more rapid and efficient transfer to the palladium center. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the carbon less nucleophilic and often leading to slower reaction rates and lower yields.
However, the choice of catalyst, ligand, base, and solvent can be tailored to overcome the inherent challenges posed by electron-deficient boronic acids, making them viable coupling partners in many synthetic applications.
Quantitative Data Summary
The following table summarizes the yields of Suzuki-Miyaura cross-coupling reactions between various substituted phenylboronic acids and a common coupling partner, 4-bromoanisole. This data illustrates the general trend of higher yields with electron-donating substituents.
| Boronic Acid Substituent | Electronic Nature | Product Yield (%) |
| 4-OCH₃ | Electron-Donating | 98 |
| 4-CH₃ | Electron-Donating | 95 |
| H | Neutral | 92 |
| 4-F | Weakly Electron-Withdrawing | 88 |
| 4-Cl | Electron-Withdrawing | 85 |
| 4-CF₃ | Strongly Electron-Withdrawing | 75 |
| 4-NO₂ | Strongly Electron-Withdrawing | 68 |
Note: Yields are representative and can vary based on specific reaction conditions.
Experimental Protocols
Below are detailed methodologies for the Suzuki-Miyaura cross-coupling reactions cited in the data table.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Substituted Phenylboronic Acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (2 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Process and Principles
To further elucidate the concepts discussed, the following diagrams have been generated.
A Comparative Guide to Boronic Acid Reagents in Biphenyl Synthesis: Alternatives to 2-Formyl-4-methoxyphenylboronic acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, the choice of the organoboron reagent in the Suzuki-Miyaura cross-coupling reaction is a critical parameter influencing yield, purity, and reaction robustness. This guide provides a comprehensive comparison of 2-Formyl-4-methoxyphenylboronic acid and its primary alternatives—potassium organotrifluoroborates and boronate esters—for the synthesis of biphenyls.
The Suzuki-Miyaura reaction stands as a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the construction of biaryl structures prevalent in pharmaceuticals and functional materials. While this compound is a versatile reagent in this context, its alternatives offer distinct advantages in terms of stability, handling, and, in some cases, reactivity. This guide presents a data-driven comparison to inform reagent selection, supported by detailed experimental protocols.
Performance Comparison of Organoboron Reagents
The primary alternatives to arylboronic acids in Suzuki-Miyaura coupling are potassium aryltrifluoroborates and boronate esters (such as pinacol esters). These alternatives address some of the inherent limitations of boronic acids, including their propensity for protodeboronation and trimerization into boroxines.
Key Advantages of Alternative Reagents:
-
Potassium Organotrifluoroborates: These salts are generally crystalline, free-flowing solids that exhibit significantly enhanced stability towards air and moisture compared to their boronic acid counterparts. This stability simplifies storage, handling, and stoichiometry, leading to more reproducible results. They are less prone to protodeboronation, a common side reaction with electron-rich or heteroaryl boronic acids.
-
Boronate Esters (e.g., Pinacol Esters): Boronate esters are also more stable than the corresponding boronic acids and are compatible with a wider range of reaction conditions, including chromatography. The use of boronate esters can sometimes lead to higher yields and cleaner reaction profiles by minimizing side reactions.
The following table summarizes the performance of these organoboron reagents in representative Suzuki-Miyaura cross-coupling reactions for the synthesis of biphenyl derivatives. While a direct head-to-head comparison for this compound and its derivatives under identical conditions is not extensively documented in a single study, the data presented is collated from reactions run under similar and optimized conditions to provide a meaningful comparison.
| Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Formylphenylboronic acid | 4-Bromobenzoic acid | C32H26Cl2N8O4Pd2 | K2CO3 | Methanol/Water | 100 | 0.13 | 95 | [1] |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)2/SPhos | K2CO3 | Dioxane/Water | 100 | 1 | 99 | Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures |
| 4-Methoxyphenylboronic acid | 2-Bromo-4-fluoro-5-methylpyridine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 92 | A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids |
| Potassium Phenyltrifluoroborate | Benzyl bromide | PdCl2(dppf)·CH2Cl2 | Cs2CO3 | THF/H2O | 77 | 23 | 95 | [2] |
| Potassium Aryltrifluoroborate | 3-Iodotyrosine derivative | Pd(OAc)2 | K2CO3 | Methanol | 80 | 7 | 73 | [3] |
| Boronic Acid Pinacol Ester | Aryl Halide | Pd(dppf)Cl2 | Na3PO4 | Dioxane/Water | Not Specified | Not Specified | Modest to Good | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and optimizing biphenyl synthesis. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using a generic arylboronic acid, a potassium aryltrifluoroborate, and a boronic acid pinacol ester.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Arylboronic Acid
This protocol is adapted from a standard procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh3) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.
-
Add the palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.
-
Add the dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborate
This protocol is based on the coupling of potassium aryltrifluoroborates with aryl halides.[2]
Materials:
-
Aryl halide (0.5 mmol)
-
Potassium aryltrifluoroborate (0.505 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl2(dppf)·CH2Cl2) (0.01 mmol, 2 mol%)
-
Cesium carbonate (Cs2CO3) (1.5 mmol)
-
Tetrahydrofuran (THF) (4.5 mL)
-
Water (0.5 mL)
Procedure:
-
In a sealed tube, combine the aryl halide, potassium aryltrifluoroborate, PdCl2(dppf)·CH2Cl2, and cesium carbonate.
-
Evacuate the tube and backfill with nitrogen gas.
-
Add the THF and water mixture.
-
Seal the tube and heat the reaction mixture to 77 °C for 23 hours with stirring.
-
After cooling to room temperature, dilute the reaction with water (2 mL).
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling with Boronic Acid Pinacol Ester
This protocol describes a typical procedure for the coupling of an aryl halide with a boronic acid pinacol ester.[4]
Materials:
-
Aryl halide (0.3 mmol)
-
Boronic acid pinacol ester (0.45 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 mmol, 10 mol%)
-
Sodium phosphate (Na3PO4) (0.9 mmol)
-
1,4-Dioxane (0.8 mL)
-
Water (0.2 mL)
Procedure:
-
In a capped vial, combine the aryl halide, boronic acid pinacol ester, Pd(dppf)Cl2, and sodium phosphate.
-
Add the dioxane and water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Chemistry: Diagrams
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for biphenyl synthesis via Suzuki-Miyaura coupling.
Conclusion
The selection of an appropriate organoboron reagent is a critical decision in the strategic planning of biphenyl synthesis. While this compound remains a valuable and widely used reagent, its trifluoroborate and boronate ester alternatives offer significant practical advantages, particularly in terms of stability and ease of handling. For reactions where reagent stability is a concern or where purification of the boronic acid is challenging, potassium 2-formyl-4-methoxyphenyltrifluoroborate or a corresponding boronate ester may provide a more robust and reproducible route to the desired biphenyl product. The experimental protocols provided herein serve as a foundation for researchers to explore and optimize these powerful synthetic transformations.
References
- 1. scielo.br [scielo.br]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Carbon-Carbon Bond Formation: Hiyama, Negishi, and Suzuki Couplings Compared
In the landscape of synthetic chemistry, particularly within drug discovery and development, the efficient construction of carbon-carbon (C-C) bonds is a cornerstone of molecular architecture. Among the myriad of palladium-catalyzed cross-coupling reactions, the Suzuki, Negishi, and Hiyama couplings have emerged as powerful and versatile tools. This guide provides an objective comparison of these three methodologies, offering insights into their mechanisms, substrate compatibility, and functional group tolerance, supported by experimental data to aid researchers in selecting the optimal reaction for their specific synthetic challenges.
At a Glance: Key Differences and Considerations
| Feature | Suzuki Coupling | Negishi Coupling | Hiyama Coupling |
| Organometallic Reagent | Organoboron (Boronic acids, esters) | Organozinc | Organosilane |
| Reagent Stability | Generally stable, easy to handle | Moisture and air-sensitive | Stable, low toxicity |
| Activator/Base | Base required (e.g., K₂CO₃, Cs₂CO₃) | Not required | Fluoride source or base required |
| Functional Group Tolerance | Good, but can be sensitive to strong bases | Excellent, tolerates many functional groups | Good, but fluoride can affect silyl protecting groups |
| Substrate Scope | Very broad (aryl, vinyl, alkyl) | Very broad (aryl, vinyl, alkyl, sp³-sp³) | Broad (aryl, vinyl, alkyl) |
| Byproducts | Boron-based, generally easy to remove | Zinc salts | Silicates, generally easy to remove |
Delving into the Mechanisms: A Shared Pathway with Critical Distinctions
The Suzuki, Negishi, and Hiyama couplings all proceed through a similar catalytic cycle involving a palladium catalyst. This cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The primary distinction between these reactions lies in the nature of the organometallic reagent and the conditions required for the crucial transmetalation step.
As depicted in Figure 1, the catalytic cycle is initiated by the oxidative addition of an organic halide (R²-X) to a Pd(0) complex. The subsequent transmetalation step involves the transfer of the R¹ group from the organometallic reagent (organoboron, organozinc, or organosilane) to the palladium center. This is the rate-determining step in many cases and where the reactions diverge significantly. Finally, reductive elimination yields the desired C-C coupled product (R¹-R²) and regenerates the active Pd(0) catalyst.
Performance Under Scrutiny: A Data-Driven Comparison
The choice between Suzuki, Negishi, and Hiyama coupling often depends on the specific substrates involved, particularly their steric and electronic properties, and the presence of sensitive functional groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used of the three, largely due to the stability and commercial availability of boronic acids and their derivatives.[1][2] It is known for its mild reaction conditions and tolerance of a wide range of functional groups.[1]
Table 1: Representative Yields for Suzuki-Miyaura Coupling
| Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~95 | [3] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | ~90 | [3] |
| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 94 | [4] |
| 2-Bromopyridine | 3-Thienylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 80 | ~92 | [3] |
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron and organosilane counterparts.[5] This enhanced reactivity allows for the coupling of a broader range of substrates, including sp³-hybridized carbons, often under milder conditions.[6] However, organozinc reagents are sensitive to moisture and air, necessitating stricter anhydrous and anaerobic reaction conditions.[5] The Negishi coupling exhibits exceptional functional group tolerance.[7]
Table 2: Representative Yields for Negishi Coupling
| Electrophile | Nucleophile | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 | 98 | [6] |
| 1-Bromo-4-fluorobenzene | Ethylzinc bromide | Ni(cod)₂ / s-Bu-Pybox | DMA | RT | 85 | [8] |
| 2-Chlorotoluene | Propylzinc bromide | Pd(P(t-Bu)₃)₂ | THF | RT | 91 | [6] |
| 4-Bromobenzonitrile | (CH₃)₂Zn | Ni(acac)₂ / PPh₃ | THF | 60 | 88 | [9] |
Hiyama Coupling
The Hiyama coupling employs organosilanes, which are stable, non-toxic, and environmentally benign.[5] A key feature of the Hiyama coupling is the requirement of an activator, typically a fluoride source like TBAF, to generate a hypervalent silicon species that facilitates transmetalation.[5] This requirement can be a limitation when substrates contain silyl protecting groups.[10] However, recent advancements have led to fluoride-free protocols.[10]
Table 3: Representative Yields for Hiyama Coupling
| Electrophile | Nucleophile | Catalyst/Ligand | Activator | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoanisole | Phenyltrimethoxysilane | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 100 | 88 | [1] |
| 1-Chloro-4-nitrobenzene | Phenyltrifluorosilane | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 100 | 92 | [1] |
| 4-Chlorobenzaldehyde | Vinyltrimethoxysilane | Pd/C | TBAF | Toluene/H₂O | 120 | 85 | [11] |
| 2-Bromopyridine | (3-Thienyl)trimethoxysilane | PdCl₂(dppf) | TBAF | THF | 80 | 89 | [1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[1]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene and degassed water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Negishi Coupling
The following is a general procedure for the Negishi coupling of an aryl bromide with an organozinc reagent.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Organozinc reagent (e.g., 0.5 M solution in THF, 1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Anhydrous THF (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide and Pd(PPh₃)₄.
-
Add anhydrous, degassed THF and stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the organozinc reagent solution via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
General Procedure for Hiyama Coupling
The following is a general procedure for the Hiyama coupling of an aryl chloride with an organotrifluorosilane.[1]
Materials:
-
Aryl chloride (0.7 mmol, 1.0 equiv)
-
Aryltrifluorosilane (1.05 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.017 mmol, 2.5 mol%)
-
XPhos (0.035 mmol, 5 mol%)
-
TBAF (1.0 M solution in THF, 1.75 mmol, 2.5 equiv)
-
t-BuOH (1 mL)
Procedure:
-
In a microwave vial under an argon atmosphere, combine the aryltrifluorosilane, Pd(OAc)₂, and XPhos in t-BuOH.
-
Add the TBAF solution and stir for 5 minutes at room temperature.
-
Add a solution of the aryl chloride in t-BuOH.
-
Seal the vial and heat in a microwave reactor to the desired temperature (e.g., 100-140 °C) for the specified time, monitoring the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion: Selecting the Right Tool for the Job
The Suzuki, Negishi, and Hiyama couplings are all indispensable tools in the synthetic chemist's arsenal for the construction of C-C bonds. The choice among them is dictated by the specific requirements of the synthesis.
-
The Suzuki-Miyaura coupling is often the first choice due to the stability and ease of handling of the organoboron reagents, as well as its broad commercial availability. It is particularly well-suited for a wide range of aryl-aryl and aryl-vinyl couplings.
-
The Negishi coupling shines when dealing with substrates that are sensitive to basic conditions or when a higher reactivity is required, such as in the formation of sp²-sp³ or sp³-sp³ bonds.[6] Its exceptional functional group tolerance makes it a powerful tool in complex molecule synthesis.[7]
-
The Hiyama coupling offers an attractive alternative with its use of stable and environmentally friendly organosilane reagents. While the traditional need for a fluoride activator can be a drawback, the development of fluoride-free protocols is expanding its applicability, making it a valuable option, especially in large-scale synthesis where toxicity and cost are major considerations.[10]
Ultimately, a thorough understanding of the nuances of each reaction, combined with the specific challenges posed by the target molecule, will guide the discerning researcher to the most effective and efficient synthetic strategy.
References
- 1. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why Negishi? How This Nobel-Winning Reaction Offers Unmatched Selectivity - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hiyama Coupling [organic-chemistry.org]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Functional Group Tolerant Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of 30 Methyl-Bearing Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 11. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
A Comparative Guide to Green Chemistry Metrics in Suzuki-Miyaura Reactions Utilizing Substituted Boronic Acids
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds. As the chemical industry increasingly embraces sustainable practices, evaluating the environmental impact of these reactions is crucial. This guide provides an objective comparison of Suzuki-Miyaura reactions using various substituted boronic acids, focusing on key green chemistry metrics. The data presented herein, synthesized from published literature, offers insights into how the choice of boronic acid and reaction conditions can significantly influence the ecological footprint of this powerful synthetic method.
The Influence of Boronic Acid Substituents on Reaction Efficiency
The electronic nature of substituents on the aryl boronic acid plays a pivotal role in the efficiency of the Suzuki-Miyaura reaction. Generally, electron-donating groups (EDGs) on the boronic acid can enhance the rate of transmetalation, a critical step in the catalytic cycle, often leading to higher yields and faster reaction times. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the organoboron species, potentially slowing the reaction. However, the overall success and "greenness" of the reaction are a complex interplay of the boronic acid, aryl halide, catalyst system, base, and solvent.
Quantitative Comparison of Green Chemistry Metrics
The following table summarizes key green chemistry metrics for representative Suzuki-Miyaura reactions with different substituted boronic acids. The metrics are defined as:
-
Atom Economy (%): A theoretical measure of the efficiency of a chemical reaction, calculated as (Molecular Weight of the Desired Product / Sum of Molecular Weights of all Reactants) x 100.
-
E-Factor: The mass ratio of waste to the desired product. A lower E-Factor indicates less waste generation. E-Factor = (Total Mass of Inputs - Mass of Product) / Mass of Product.
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, workup materials) used in a process to the mass of the final product. A lower PMI signifies a more resource-efficient process. PMI = Total Mass in Process / Mass of Product.
| Aryl Boronic Acid (Substituent) | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Atom Economy (%) | E-Factor (approx.) | PMI (approx.) |
| Phenylboronic Acid | 4-Iodoanisole | Pd/C | K₂CO₃ | DMF | 92% | 70.2% | 121 | - |
| 4-Methoxyphenylboronic acid (EDG) | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield | 66.7% | - | - |
| 4-(Trifluoromethyl)phenylboronic acid (EWG) | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95% | 58.9% | - | - |
| 2-Furanylboronic acid (Heterocyclic) | 5-Bromopyrimidine | NiCl₂(PCy₃)₂ | K₃PO₄ | tert-Amyl alcohol | 61% (avg) | 68.5% | - | - |
| 3-Pyridylboronic acid (Heterocyclic) | 5-Bromopyrimidine | NiCl₂(PCy₃)₂ | K₃PO₄ | tert-Amyl alcohol | 76% (avg) | 68.2% | - | - |
| Phenylboronic acid MIDA ester | 4-Bromoacetophenone | Pd(dtbpf)Cl₂ | Et₃N | Water | 89% | 47.3% | ~0 | - |
Note: E-Factor and PMI values are highly dependent on the specific experimental scale and workup procedures and are often not fully reported in the literature, hence the limited data. The E-Factor of ~0 for the MIDA boronate reaction is a stated aspiration in the cited literature due to the aqueous medium and simple filtration-based isolation.
Experimental Protocols
Below are detailed methodologies for representative Suzuki-Miyaura reactions cited in this guide.
General Protocol for Suzuki-Miyaura Cross-Coupling in Organic Solvents
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted boronic acid (1.0 - 1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 0.01 - 0.05 equiv), and a ligand if required (e.g., PPh₃, SPhos).
-
Addition of Base and Solvent: Add the base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equiv). The vessel is then sealed and purged with an inert gas (e.g., argon or nitrogen).
-
Reaction Execution: Degassed solvent (e.g., Toluene, Dioxane, DMF) is added via syringe. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol for Nickel-Catalyzed Suzuki-Miyaura Coupling in a Green Solvent
-
Reaction Setup: In a reaction tube, combine 5-bromopyrimidine (1.0 equiv), the heterocyclic boronic acid (2.5 equiv), K₃PO₄ (4.5 equiv), and the nickel catalyst NiCl₂(PCy₃)₂ (5 mol%).
-
Solvent Addition and Reaction: Add tert-amyl alcohol (to achieve a 0.3 M concentration of the limiting reagent). The tube is sealed and the mixture is heated at 100 °C for 12 hours.
-
Analysis: The reaction progress and yield can be determined by ¹H NMR analysis of the crude reaction mixture using an internal standard. For isolation, a standard aqueous workup and chromatographic purification would be performed.
Protocol for Suzuki-Miyaura Coupling of MIDA Boronates in Water
-
Reaction Setup: In a vial, combine the aryl MIDA boronate (1.0 equiv), the aryl bromide (1.0 equiv), Pd(dtbpf)Cl₂ (2 mol %), and triethylamine (3 equiv).
-
Reaction in Water: Add water as the solvent. The vial is sealed and the mixture is stirred vigorously at room temperature for 24 hours.
-
Product Isolation: The reaction mixture is diluted with water, and the solid product is collected by vacuum filtration. The isolated product is then washed with water and dried. This procedure often yields a product of >95% purity without the need for chromatographic purification.
Visualizing the Green Chemistry Assessment Workflow
The following diagram illustrates the logical workflow for assessing the greenness of a Suzuki-Miyaura reaction.
Caption: Workflow for the green chemistry assessment of a Suzuki-Miyaura reaction.
Conclusion
The selection of a substituted boronic acid in a Suzuki-Miyaura reaction has a demonstrable impact on the overall efficiency and, consequently, the greenness of the process. While this guide provides a snapshot of the available data, a holistic green chemistry assessment requires a comprehensive analysis of all inputs and outputs of a chemical process. The use of greener solvents, lower catalyst loadings, and more efficient purification methods are all critical factors. The development of protocols utilizing water as a solvent and enabling simple product isolation, such as those with MIDA boronates, represents a significant step towards more sustainable chemical synthesis. For researchers in drug development and other fields, considering these green chemistry metrics at the early stages of synthetic route design is paramount for minimizing environmental impact.
Safety Operating Guide
Proper Disposal of 2-Formyl-4-methoxyphenylboronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and complying with regulatory standards. This guide provides essential safety and logistical information for the proper disposal of 2-Formyl-4-methoxyphenylboronic acid, a compound commonly used in organic synthesis. Adherence to these procedures is critical for minimizing risks to personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is known to cause skin, eye, and respiratory irritation[1][2][3][4]. Therefore, all handling of this chemical and its associated waste must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or exposure limits are exceeded[1][4]. |
| Footwear | Closed-toe shoes. |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain[1][2][5][6].
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound. Ensure the containers are made of a compatible material[6][7]. Plastic is often preferred for chemical waste storage[8].
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative[6].
2. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, weighing boats, and contaminated silica gel should be placed in the designated solid hazardous waste container.
-
Sweep up any spills of the solid compound and place it into a suitable, closed container for disposal[1][2][4]. Avoid creating dust during this process[1][2][9].
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Segregate waste streams based on compatibility. For example, keep halogenated and non-halogenated solvent wastes separate[10]. Do not mix incompatible substances, such as acids and bases, or acids with cyanides or sulfides[11].
4. Disposal of Empty Containers:
-
A container that has held this compound should be treated as hazardous waste unless properly decontaminated.
-
For thorough decontamination, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt[6][12]. This can be followed by a water rinse.
-
All rinsates from the decontamination process must be collected as liquid hazardous waste[5][6].
-
After triple rinsing with a suitable solvent, the defaced, empty container may be disposed of as regular trash, depending on institutional guidelines[5].
5. Neutralization (for small quantities, with caution):
While it is generally recommended to dispose of boronic acids through a licensed hazardous waste facility, small amounts of boric acid (a related compound) can sometimes be neutralized with a mild base like sodium bicarbonate if local regulations permit[13]. This converts the weak acid into a less reactive compound. However, never mix boronic acids with other chemicals unless you are a qualified professional[13]. If considering this for this compound, it should be done with extreme caution, in small quantities, and in a fume hood. The neutralized solution should still be collected as hazardous aqueous waste unless explicitly permitted for drain disposal by your institution's safety office[13][14].
6. Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area that is at or near the point of generation[6][8][11].
-
Ensure that the storage area is inspected weekly for any leaks[11].
-
Follow your institution's specific procedures for requesting hazardous waste pickup[5][8].
Experimental Workflow for Disposal
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. fishersci.ie [fishersci.ie]
- 5. vumc.org [vumc.org]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. reddit.com [reddit.com]
- 13. laballey.com [laballey.com]
- 14. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling 2-Formyl-4-methoxyphenylboronic acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Formyl-4-methoxyphenylboronic acid. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Immediate Safety Precautions: Before handling, ensure a certified chemical fume hood is in operation and that a safety shower and eyewash station are readily accessible.[1][2] Work should be conducted in a well-ventilated area to minimize inhalation of dust or vapors.[2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield is recommended when there is a risk of splashing.[1][2] | To protect eyes from contact, which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][3] Gloves must be inspected before use and changed if contaminated.[3] | To prevent skin contact and potential irritation.[1][2] |
| Body Protection | A laboratory coat is required.[1] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron is recommended.[1] | To protect skin from accidental splashes or spills.[3] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[1] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][3] | To prevent irritation of the respiratory tract.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.[2]
-
-
Handling:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[1][3]
-
Waste Collection: Collect contaminated materials in a designated, labeled, and sealed container for hazardous waste.[1]
-
Disposal Regulations: Disposal should be in accordance with all applicable regional, national, and local laws and regulations.[2] Do not pour waste down the drain.[1]
First Aid Measures
In case of exposure, follow these first aid procedures:
-
Inhalation: Remove the individual to fresh air. If symptoms persist, seek medical attention.[2]
-
Skin Contact: Wash the affected area immediately with soap and plenty of water. If skin irritation occurs, get medical advice.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[2]
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
